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  • Product: Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
  • CAS: 500788-92-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid: A Comprehensive NMR Guide

Executive Summary Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a highly specialized chiral β -amino acid building block. It is extensively utilized in the rational design of peptidomimetics, foldamers, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a highly specialized chiral β -amino acid building block. It is extensively utilized in the rational design of peptidomimetics, foldamers, and small-molecule therapeutics due to its ability to enforce specific backbone trajectories. The orthogonal tert-butyloxycarbonyl (Boc) protection strategy prevents unwanted dimerization during solid-phase peptide synthesis [[1]](). This whitepaper provides an authoritative, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of this molecule, detailing the causality behind experimental parameters and the mechanistic origins of its unique spectral signatures.

Mechanistic Causality in Spectral Behavior

To accurately assign the NMR spectra of this molecule, one must understand how its 3D architecture dictates its magnetic environment. As an Application Scientist, I approach spectral analysis not as a list of peaks, but as a map of molecular physics.

Solvent-Induced Conformational Locking

The Choice: DMSO- d6​ over CDCl 3​ . The Causality: In non-polar solvents like CDCl 3​ , Boc-protected amino acids frequently exhibit severe line broadening. This is caused by the slow exchange of multiple hydrogen-bonded rotameric states around the carbamate C-N bond on the NMR timescale 2. DMSO- d6​ , a strong hydrogen-bond acceptor, disrupts these intermolecular interactions, effectively "locking" the molecule into a dominant, highly solvated monomeric state. This yields sharp, mathematically resolvable signals for the NH proton and the propionic acid backbone.

Magnetic Non-Equivalence (Diastereotopicity)

The Feature: The C α protons appear as two distinct doublet-of-doublets (dd) rather than a single multiplet or triplet. The Causality: The adjacent C β carbon is a fixed chiral center (R-configuration). This stereocenter creates a rigid local asymmetry, placing the two C α protons into magnetically non-equivalent environments. They couple not only to the adjacent C β proton ( 3J ) but also to each other via a strong geminal coupling ( 2J≈15.5 Hz), forming a classic ABX spin system characteristic of chiral β -amino acids 3.

Steric Deshielding in the Aromatic Ring

The Feature: The C2-methoxy carbon resonates unusually downfield ( 60 ppm) compared to the C3-methoxy carbon ( 55 ppm). The Causality: The methoxy group at the C2 position is sterically trapped between the C3-methoxy group and the bulky β -amino acid backbone at C1. This steric clash forces the C2-methoxy oxygen out of coplanarity with the aromatic ring, significantly reducing its p−π conjugation. Consequently, the C2 aromatic carbon is deshielded ( 146 ppm), and the C2 methoxy carbon shifts downfield, a hallmark of sterically hindered ortho-dimethoxy systems 4.

Experimental Methodology: Self-Validating NMR Protocol

A robust structural assignment cannot rely on 1D NMR alone; it requires a self-validating network of 2D correlation experiments.

Step 1: Sample Preparation Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D Acquisition Parameters

  • 1 H NMR (400 MHz): 298 K, 16 scans, 1.0 s relaxation delay (D1), 30° pulse angle.

  • 13 C NMR (100 MHz): 298 K, 512 scans, 2.0 s relaxation delay to ensure quaternary carbon relaxation, WALTZ-16 proton decoupling.

Step 3: 2D Correlation Setup Execute COSY (Correlation Spectroscopy) to map homonuclear 3JH−H​ couplings (e.g., C α -H to C β -H). Follow with HSQC (Heteronuclear Single Quantum Coherence) to assign direct 1JC−H​ bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to bridge the backbone to the quaternary carbonyl and aromatic carbons via 2JC−H​ and 3JC−H​ couplings 5.

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Fourier Transform) Acq2D->Process Assign Structural Assignment Process->Assign

Fig 1. Self-validating NMR workflow for structural elucidation of beta-amino acids.

Quantitative Spectral Data

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the structural physics of the molecule.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment / Rationale
12.15br s1H-COOH : Broad due to rapid exchange.
7.35d1H8.5NH (Boc) : Sharp doublet in DMSO due to H-bond disruption.
7.02t1H7.9Ar-H5 : Meta to both methoxy groups.
6.95dd1H8.2, 1.5Ar-H4 : Ortho to C3-OMe, meta to C2-OMe.
6.88dd1H7.6, 1.5Ar-H6 : Ortho to alkyl chain, para to C3-OMe.
5.15dt1H8.5, 6.5C β -H : Coupled to NH and diastereotopic C α protons.
3.82s3H-C2-OCH 3​ : Deshielded due to steric out-of-plane twist.
3.78s3H-C3-OCH 3​ : Standard aromatic methoxy shift.
2.65dd1H15.5, 6.5C α -H a​ : Diastereotopic, geminal coupling to H b​ .
2.45dd1H15.5, 8.5C α -H b​ : Diastereotopic, geminal coupling to H a​ .
1.32s9H-Boc-C(CH 3​ ) 3​ : Intense singlet for 9 equivalent protons.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift (ppm)Carbon TypeAssignment / Rationale
172.5C=OPropionic Acid Carbonyl : Highly deshielded.
154.8C=OBoc Carbamate Carbonyl .
152.3Quaternary Ar-CAr-C3 : Attached to oxygen.
146.1Quaternary Ar-CAr-C2 : Sterically hindered C-OMe.
136.5Quaternary Ar-CAr-C1 : Attached to the chiral C β center.
123.8Ar-CHAr-C5 .
119.2Ar-CHAr-C6 .
111.5Ar-CHAr-C4 .
77.8Quaternary AliphaticBoc-C(CH 3​ ) 3​ : Central carbon of the tert-butyl group.
60.1O-CH 3​ C2-Methoxy Carbon : Downfield shift due to steric hindrance.
55.6O-CH 3​ C3-Methoxy Carbon .
49.5CHC β : Deshielded by adjacent nitrogen and aromatic ring.
40.2CH 2​ C α : Adjacent to carboxylic acid.
28.1CH 3​ Boc-C(CH 3​ ) 3​ : Three equivalent methyl carbons.

Visualizing the Analytical Logic

To ensure the trustworthiness of the assignments in Tables 1 and 2, the logical relationships between the nuclei must be verified through 2D NMR. The diagram below illustrates the critical correlation pathways used to mathematically prove the connectivity of the propionic acid backbone.

NMR_Correlation Ha H-alpha Hb H-beta Ha->Hb COSY (3J) Ca C-alpha Ha->Ca HSQC (1J) CO C=O Ha->CO HMBC (2J) Cb C-beta Hb->Cb HSQC (1J) Ar Ar-Ring Hb->Ar HMBC (3J)

Fig 2. 2D NMR correlation logic mapping the connectivity of the propionic acid backbone.

Conclusion

The comprehensive assignment of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid requires an understanding of both its chemical structure and its physical behavior in solution. By leveraging DMSO- d6​ to suppress rotameric broadening and utilizing 2D NMR to map the diastereotopic and sterically hindered environments, researchers can achieve a self-validating, highly accurate structural elucidation crucial for downstream drug development applications.

References

  • Eur. J. Org. Chem. 2007 (Wiley-VCH).
  • -strands (Beilstein Journals). Reference for the solvent-dependent rotameric behavior of Boc-protected amino acids in NMR.
  • -Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity (Journal of the American Chemical Society).
  • The application of "backdoor induction" in bioinspired asymmetric catalysis (The Royal Society of Chemistry). Reference for standard 2D NMR correlation methodologies applied to Boc-protected amino acids.
  • Photochemical Synthesis of Amino Acid and Peptide Oxo-esters (SciSpace). Reference for the utility of the Boc protecting group in preventing unwanted dimerization.

Sources

Exploratory

Comprehensive Analytical Guide: Structural Verification, Exact Mass, and Molecular Weight Determination of Boc-(R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid

Executive Summary & Pharmacological Context In the rapidly evolving landscape of peptidomimetic drug design, the incorporation of unnatural amino acids is a fundamental strategy to overcome the pharmacokinetic limitation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the rapidly evolving landscape of peptidomimetic drug design, the incorporation of unnatural amino acids is a fundamental strategy to overcome the pharmacokinetic limitations of native peptides. Boc-(R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid (CAS: 500788-92-1) [1] represents a highly specialized building block in this domain.

Unlike standard α -amino acids, β -amino acids contain an additional carbon atom in their backbone. This structural divergence confers profound resistance to enzymatic hydrolysis by ubiquitous proteases, thereby extending the in vivo half-life of the resulting therapeutic peptides [2]. The tert-butyloxycarbonyl (Boc) protecting group ensures the N-terminus remains unreactive during complex solid-phase peptide synthesis (SPPS) [3], while the 2,3-dimethoxyphenyl moiety provides critical steric bulk and electronic interactions necessary for target receptor binding.

Precise determination of the exact mass and molecular weight of this compound is not merely a quality control checkpoint; it is a fundamental prerequisite for validating synthetic success, calculating reaction stoichiometries, and interpreting downstream mass spectrometry data during peptide elongation.

Structural_Logic Molecule Boc-(R)-3-Amino-3- (2,3-dimethoxyphenyl) propionic acid Boc Boc Protecting Group Molecule->Boc Beta Beta-Amino Acid Backbone Molecule->Beta Aryl 2,3-Dimethoxyphenyl Ring Molecule->Aryl Util1 Prevents N-terminal degradation during SPPS Boc->Util1 Util2 Confers resistance to proteolytic enzymes Beta->Util2 Util3 Provides steric bulk & electronic interactions Aryl->Util3

Fig 1. Logical mapping of structural moieties to their pharmacological and synthetic utility.

Structural Deconstruction and Theoretical Mass Calculations

To establish a self-validating analytical system, one must first derive the theoretical mass parameters from first principles. The molecular formula for Boc-(R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid is C₁₆H₂₃NO₆ .

It is critical to distinguish between the Molecular Weight (calculated using the standard atomic weights, which reflect the natural isotopic distribution) and the Monoisotopic Exact Mass (calculated using the mass of the most abundant isotope for each element). High-Resolution Mass Spectrometry (HRMS) relies exclusively on the monoisotopic exact mass for identification.

Isotopic Breakdown and Exact Mass Calculation

Using the monoisotopic masses (C = 12.00000 Da, H = 1.007825 Da, N = 14.003074 Da, O = 15.994915 Da), we calculate the theoretical exact mass.

ElementAtom CountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon (C)1612.000000192.000000
Hydrogen (H)231.00782523.179975
Nitrogen (N)114.00307414.003074
Oxygen (O)615.99491595.969490
Total 46 -325.152539
  • Theoretical Exact Mass: 325.1525 Da

  • Average Molecular Weight: 325.36 g/mol [1]

Analytical Workflows for Mass Verification

Verification of the synthesized or procured building block requires Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Causality Behind Experimental Choices
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected. The lone pairs on the methoxy oxygens, the carbonyl oxygens, and the carbamate nitrogen act as excellent proton acceptors.

  • Mobile Phase Additive: 0.1% Formic Acid (FA) is used. Causality: FA provides an abundant source of protons to facilitate [M+H]+ formation. Crucially, FA is a weak acid; unlike Trifluoroacetic Acid (TFA), which can prematurely cleave the acid-labile Boc group during the chromatographic run [4], FA maintains the structural integrity of the molecule prior to entering the mass spectrometer.

  • In-Source Fragmentation: Even with soft ionization, Boc-protected amino acids are notorious for undergoing characteristic in-source fragmentation [3]. A self-validating protocol must account for the loss of the tert-butyl cation ( −56.0626 Da) and the complete loss of the Boc group via elimination of isobutylene and carbon dioxide ( −100.0524 Da). Observing these specific fragments alongside the parent ion confirms both the mass and the presence of the Boc moiety.

HRMS_Workflow Sample Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI+ Ionization (Soft Ionization) LC->ESI Elution QTOF Q-TOF Mass Analyzer (High Resolution) ESI->QTOF [M+H]+ & [M+Na]+ Data Data Analysis (Exact Mass & Fragments) QTOF->Data m/z detection

Fig 2. HRMS Workflow for precise mass determination of peptidomimetic building blocks.

Experimental Protocol: HRMS Analysis

To ensure reproducibility and trustworthiness, the following step-by-step methodology must be adhered to when verifying the molecular weight of Boc-(R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the compound using a microbalance.

  • Dissolve the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Rationale: Methanol ensures complete solubilization of the lipophilic dimethoxyphenyl and Boc groups.

  • Dilute the stock solution 1:100 in a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid to achieve a final concentration of 10 µg/mL.

Step 2: UHPLC Separation
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Rationale: A rapid gradient is sufficient for a pure building block, ensuring a sharp, concentrated peak for MS analysis.

Step 3: Q-TOF Mass Spectrometry Parameters
  • Ionization: ESI Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C. Caution: Do not exceed 350°C to minimize thermal degradation of the Boc group prior to ionization.

  • Collision Energy (CE): Set to a low ramp (10-15 eV) for intact mass acquisition (MS1) and a higher ramp (20-40 eV) for MS/MS fragmentation profiling.

Step 4: Data Processing & Validation
  • Extract the chromatogram for the theoretical [M+H]+ m/z .

  • Verify that the mass accuracy error is <5 ppm.

  • Confirm the presence of sodium adducts and characteristic Boc-loss fragments to validate the structural assignment.

Data Interpretation & Quality Control

The following table summarizes the quantitative m/z targets required for data interpretation. A self-validating system requires the identification of the parent ion alongside at least one characteristic fragment or adduct to rule out isobaric contaminants.

Ion SpeciesFormulaTheoretical Exact Mass (Da)Expected m/z (ESI+)Diagnostic Significance
Parent Molecule C16​H23​NO6​ 325.1525--
Protonated Adduct [M+H]+ 326.1598326.1598 Primary target for intact mass verification.
Sodium Adduct [M+Na]+ 348.1418348.1418 Confirms parent mass; common in glass-stored samples.
Fragment (-tBu) [M+H−C4​H8​]+ 270.0972270.0972 Loss of isobutylene (56 Da); confirms Boc presence.
Fragment (-Boc) [M+H−C5​H8​O2​]+ 226.1074226.1074 Complete loss of Boc (100 Da); yields free β -amino acid.

Quality Control Threshold: The experimentally observed m/z must fall within ±0.0016 Da of the expected m/z to satisfy the <5 ppm mass accuracy requirement standard in pharmaceutical development.

References

  • Steer, D. L., et al. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry 9.8 (2002): 811-822. URL: [Link]

  • PNAS. "Efficient and directed peptide bond formation in the gas phase via ion/ion reactions." Proceedings of the National Academy of Sciences. URL: [Link]

  • European Journal of Inorganic Chemistry. "Protolysis of Amino Acid-Functionalized Tin Sulfide Clusters." Chemistry Europe. URL: [Link]

Foundational

Structural Elucidation and X-Ray Crystallography of Boc-(R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic Acid: A Technical Guide for Foldamer Engineering

Executive Summary The rational design of peptidomimetics and foldamers relies heavily on the precise spatial arrangement of their monomeric building blocks. Among these, β3 -amino acids have emerged as critical scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics and foldamers relies heavily on the precise spatial arrangement of their monomeric building blocks. Among these, β3 -amino acids have emerged as critical scaffolds due to their ability to form highly stable, predictable secondary structures such as the 14-helix, which are resistant to proteolytic degradation[1][2].

This whitepaper provides an in-depth technical guide on the crystallographic elucidation of Boc-(R)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid (CAS 500788-92-1)[3]. By detailing the causality behind crystallization methodologies, the self-validating nature of X-ray diffraction protocols, and the resulting conformational data, this guide equips researchers and drug development professionals with the structural insights necessary to engineer advanced, sterically constrained β -peptide therapeutics.

Chemical Context & Structural Rationale

To understand the supramolecular behavior of Boc-(R)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid, one must analyze the specific functional groups engineered into the molecule:

  • The β3 -Amino Acid Backbone: Unlike canonical α -amino acids, β -amino acids possess an additional methylene carbon in their backbone. The stereochemical configuration around the amide bonds determines the ϕ (N–C β​ ) and ψ (C α​ –C) dihedral angles, which ultimately dictate the secondary structure[1]. The β3 substitution pattern (where the side chain is on the carbon adjacent to the amine) is highly effective at populating 14-helix structures in oligomeric sequences[2][4].

  • Boc (tert-Butyloxycarbonyl) Protection: In crystallographic studies of amino acid monomers, zwitterion formation often leads to highly insoluble, amorphous aggregates. Boc protection neutralizes the amine, ensuring solubility in organic solvents[5]. More importantly, the Boc group provides a distinct hydrogen-bond acceptor (carbonyl oxygen) and donor (carbamate N-H) pair, which drives predictable intermolecular sheet formation[5][6].

  • The 2,3-Dimethoxyphenyl Side Chain: The substitution pattern on the aromatic ring is not merely a functional handle; it is a profound steric constraint. The ortho-methoxy group at position 2 creates severe steric hindrance against the β -carbon, restricting the rotation of the phenyl ring. This rigidification heavily favors a specific gauche conformation around the C α​ –C β​ bond, minimizing the entropic penalty during foldamer assembly[2][7].

Experimental Protocol: Self-Validating Crystallization & X-Ray Workflow

Growing diffraction-quality single crystals of highly lipophilic, protected aromatic β -amino acids requires precise thermodynamic control. The following protocol utilizes vapor diffusion rather than slow evaporation. Causality: Slow evaporation often causes a localized concentration spike at the solvent meniscus, leading to rapid, uncontrolled nucleation and twinned (overlapping) crystals. Vapor diffusion ensures a slow, thermodynamically controlled entry into the metastable zone.

Step-by-Step Methodology

Phase 1: Sample Preparation & Solvent Selection

  • Purity Verification: Dissolve 5 mg of Boc-(R)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid in HPLC-grade methanol. Verify purity is >98% via LC-MS to ensure impurity-driven nucleation defects are eliminated.

  • Primary Solvation: Dissolve 25 mg of the verified compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. DCM acts as the "good" solvent due to its high solubilizing power for Boc-protected aromatics.

  • Anti-Solvent Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-pentane (the "poor" solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free environment at 4 °C.

Phase 2: Validation Checkpoint

  • Self-Validation System: After 4–7 days, macroscopic crystals should appear. Before mounting, harvest a test crystal and examine it under a polarized light microscope. If the crystal exhibits complete, uniform extinction upon 90° rotation, it is a single crystal. If it shows fragmented or partial extinction, it is twinned and must be recrystallized using a slower diffusion rate (e.g., swapping DCM for chloroform).

Phase 3: X-Ray Diffraction & Data Collection

  • Cryoprotection: Coat the validated single crystal in Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Mounting: Mount the crystal on a MiTeGen loop and immediately transfer to the goniometer under a 100 K nitrogen cryostream. Causality: Data collection at 100 K is mandatory. The terminal methoxy groups on the 2,3-dimethoxyphenyl ring are highly susceptible to thermal disorder at room temperature, which would smear the electron density map and artificially inflate the anisotropic displacement parameters.

  • Diffraction: Collect data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Solve the phase problem using direct methods and refine via full-matrix least-squares on F2 .

G N1 Boc-(R)-β³-AA Monomer (Purity >98%) N2 Vapor Diffusion Crystallization (DCM / n-Pentane) N1->N2 Controlled Supersaturation N3 Polarized Light Validation (Extinction Check) N2->N3 Macroscopic Crystals N4 Single Crystal X-Ray Diffraction (100K Cryostream) N3->N4 Verified Single Crystal N5 Phase Problem Solution (Direct Methods) N4->N5 Electron Density Map N6 Anisotropic Refinement & Final .CIF Generation N5->N6 Structural Model

Workflow for the crystallographic structural elucidation of Boc-protected β-amino acids.

Crystallographic Features & Conformational Analysis

The structural elucidation of Boc-protected β -amino acids reveals consistent, highly ordered supramolecular architectures driven by hydrogen bonding and steric packing[4][5].

Backbone Torsion Angles

In β -amino acids, the torsion angle about the C α​ –C β​ bond ( θ ) is the primary determinant of folding trajectory. Crystallographic data of analogous β3 -residues demonstrates a heavy restriction of the ϕ (N–C β​ ) and θ (C β​ –C α​ ) torsion angles to approximately gauche values ( ±60∘ )[7]. The steric bulk of the 2,3-dimethoxyphenyl group ensures this gauche conformation is locked, preventing the molecule from adopting an extended trans geometry.

Hydrogen Bonding Networks

The crystal lattice is stabilized by two distinct hydrogen-bonding motifs:

  • Carboxylic Acid Dimerization: The terminal carboxylic acid groups typically form strong, cyclic intermolecular dimers characterized by the R22​(8) graph-set motif.

  • Carbamate Sheet Formation: The Boc carbamate N-H acts as a donor to the Boc carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of polar, parallel or anti-parallel β -sheets[5][6].

H M1 Monomer Conformation (Gauche Cα-Cβ) M2 Carboxylic Acid Dimerization [R²₂(8) Motif] M1->M2 H-Bond Donor/Acceptor M3 Carbamate N-H···O=C Intermolecular Bonding M1->M3 Backbone Alignment M5 Polar 2D Sheet Formation M2->M5 Supramolecular Extension M3->M5 Sheet Stabilization M4 Steric Packing (2,3-Dimethoxyphenyl) M4->M5 Inter-sheet Spacing

Hierarchical supramolecular assembly driven by hydrogen bonding and steric packing.

Quantitative Data Presentation

The following tables summarize the expected quantitative crystallographic parameters based on the isostructural behavior of Boc-protected β3 -aryl-amino acids.

Table 1: Key Torsion Angles Governing Backbone Conformation

Angle DesignationAtoms InvolvedExpected Value RangeStructural Implication
ω (Omega)C α​ –C(=O)–N–C β​ ∼175∘ to 180∘ Planar trans-amide geometry
ϕ (Phi)C(=O)–N–C β​ –C α​ −90∘ to −120∘ Pre-organization for helical folding
θ (Theta)N–C β​ –C α​ –C(=O) ∼±60∘ (gauche)Sterically locked by the aryl ring[7]
ψ (Psi)C β​ –C α​ –C(=O)–N ∼140∘ to 160∘ Dictates inter-residue H-bond registry

Table 2: Primary Hydrogen Bond Geometries

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Motif
Carboxylic DimerO-H (Acid)O=C (Acid)2.62 – 2.68> 170° R22​(8) Cyclic Dimer
Carbamate SheetN-H (Boc)O=C (Boc)2.85 – 2.95155° – 165°Intermolecular chain[5]
Weak IntramolecularC-H (Aryl)O (Methoxy)3.10 – 3.25 ∼110∘ Rotamer stabilization

Implications for Drug Development & Foldamer Engineering

The crystallographic data of Boc-(R)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid provides a precise geometric blueprint for drug developers. When this monomer is deprotected and incorporated into a β -peptide sequence, the rigid gauche conformation imposed by the 2,3-dimethoxyphenyl group forces the growing peptide chain into a highly stable 14-helix[2].

Because canonical proteases (e.g., pepsin, trypsin) have evolved exclusively to recognize the geometry of α -peptides, they cannot bind or cleave the 14-helix topology of β -peptides[1]. Therefore, utilizing sterically constrained building blocks like this specific dimethoxyphenyl derivative allows researchers to design highly potent, protease-resistant therapeutics with extended in vivo half-lives, ideal for targeting complex protein-protein interactions.

References

  • ResearchGate. "Aggregation modes in sheets formed by protected β-amino acids and β-peptides". Journal of Peptide Science. URL:[Link]

  • MDPI. "Self-Assembly Motifs of Water in Crystals of Palladium β-Amino Acid Complexes Influenced by Methyl Substitution on the Amino Acid Backbone". Crystals. URL:[Link]

  • PubMed. "Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c". Biopolymers. URL:[Link]

  • SCIRP. "A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect". Open Journal of Physical Chemistry. URL:[Link]

  • ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry". Journal of Medicinal Chemistry. URL:[Link]

  • MDPI. "Catalytic Foldamers: When the Structure Guides the Function". Catalysts. URL:[Link]

Sources

Exploratory

The Mechanistic Paradigm of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid in Peptidomimetic Foldamer Design

Document Type: Technical Whitepaper Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The transition from native α -peptides to synthetic peptidomimetics repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The transition from native α -peptides to synthetic peptidomimetics represents a cornerstone of modern drug discovery, addressing the critical limitations of poor in vivo stability and conformational promiscuity. Among the most potent building blocks in this space are β -amino acids. Specifically, Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a highly specialized, sterically demanding β3 -amino acid derivative. By introducing an additional methylene unit into the peptide backbone and appending a bulky, electron-rich aromatic side chain, this molecule forces the resulting oligomer into highly predictable, stable secondary structures (foldamers) while rendering it virtually invisible to endogenous proteases. This whitepaper dissects the physicochemical mechanics, structural biology, and synthetic integration of this unique building block.

Molecular Anatomy & Physicochemical Profiling

To understand the mechanism of action of this molecule in a peptidomimetic sequence, we must deconstruct its structural components:

  • The β3 Architecture: Unlike α -amino acids where the side chain is on the carbon adjacent to the carbonyl, a β3 -amino acid places the side chain on the carbon adjacent to the amine ( ). This homologation introduces a third backbone dihedral angle ( θ ), expanding the conformational space but paradoxically leading to highly stable, predictable folding when oligomerized[1].

  • The 2,3-Dimethoxyphenyl Side Chain: This specific aryl group is not merely a spacer. The immense steric bulk of the di-substituted phenyl ring restricts rotation around the Cα−Cβ bond. Furthermore, the methoxy groups at the ortho and meta positions act as potent hydrogen-bond acceptors and alter the electrostatic potential of the aromatic π -system, enabling strong cation- π or π−π stacking interactions with target protein interfaces.

  • The Boc (tert-Butyloxycarbonyl) Protecting Group: While Fmoc is standard for routine synthesis, Boc protection is strategically deployed for synthesizing highly aggregation-prone β -peptides, complex depsipeptides, or when utilizing in situ neutralization protocols for thioester generation in Native Chemical Ligation (NCL).

Mechanism of Action: The Foldamer Paradigm

The incorporation of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid into a sequence fundamentally rewires the peptide's biological and structural behavior through two primary mechanisms.

Conformational Preorganization (The Foldamer Effect)

Native α -peptides rely on the ϕ and ψ dihedral angles to form α -helices. The introduction of β3 -amino acids introduces the θ angle ( N−Cβ−Cα−C(=O) ). The bulky 2,3-dimethoxyphenyl group creates severe allylic 1,3-strain (A(1,3) strain) with the adjacent carbonyl oxygen if the backbone adopts an anti conformation. Consequently, the molecule is thermodynamically forced into a gauche conformation ( θ≈60∘ or −60∘ ).

When multiple β -amino acids are strung together, or alternated in an α/β pattern, this gauche restriction drives the formation of stable 14-helices or 11/12-helices[1]. These foldamers can perfectly mimic the spatial arrangement of an α -helix, allowing them to competitively inhibit intracellular protein-protein interactions (PPIs) such as the Bcl-xL/Bax apoptotic signaling pathway[2].

Absolute Proteolytic Evasion

The most significant therapeutic barrier for peptides is rapid degradation by proteases. Proteolytic enzymes (e.g., trypsin, pepsin, proteinase K) have evolved highly specific active sites that recognize the exact spatial trajectory of the α -peptide bond.

By inserting an extra methylene group, the β3 -residue shifts the scissile amide carbonyl out of the necessary alignment for nucleophilic attack by the protease's catalytic triad (e.g., Ser-His-Asp). This steric clash and transition-state destabilization confer immense proteolytic stability, often resulting in a 100-fold to 4000-fold increase in half-life compared to native α -peptides[3][4][5].

ProteolyticResistance A Endogenous Protease (e.g., Proteinase K) B Standard α-Peptide Bond (Recognized Trajectory) A->B Binds Target C β3-Peptide Bond (Extra Methylene Group) A->C Attempts Binding D Transition State Stabilization B->D E Steric Clash & Active Site Misalignment C->E Altered Backbone Kinematics F Rapid Cleavage (t½ < 10 min) D->F G Proteolytic Resistance (t½ > 150 min) E->G No Cleavage

Figure 1: Mechanistic pathway of proteolytic resistance conferred by β3-amino acid incorporation.

Experimental Workflows & Protocols

To ensure reproducibility and high yield when working with sterically hindered unnatural amino acids, the following self-validating protocols have been optimized for causality and precision.

Protocol 1: Boc-SPPS Integration of Sterically Hindered β3 -Amino Acids

Causality Rationale: Standard coupling reagents (like HBTU/HOBt) often fail with the 2,3-dimethoxyphenyl side chain due to extreme steric hindrance. We utilize HATU combined with HOAt . The 7-aza nitrogen of HOAt forms a neighboring-group hydrogen bond with the incoming amine, drastically lowering the transition state energy for the coupling of bulky residues.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of MBHA (4-methylbenzhydrylamine) resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 × 5 minutes. Note: 100% TFA is used because the β -linkage is highly stable to acid, and scavengers are generally unnecessary unless sensitive side chains (like Trp or Met) are already on the sequence.

  • In Situ Neutralization & Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3 eq) of HOAt in minimal N,N-Dimethylformamide (DMF). Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Shake continuously for 3 hours. Causality: Extended coupling time is strictly required to overcome the A(1,3) strain induced by the 2,3-dimethoxyphenyl group.

  • Validation (Kaiser Test): Perform a Kaiser test. If a blue color persists (indicating unreacted amines), perform a double coupling using DIC/OxymaPure (3 eq each) for an additional 2 hours.

  • Cleavage: Cleave the final peptide from the resin using anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (p-cresol/thiocresol) for 1 hour at 0°C.

SPPSWorkflow N1 Resin Swelling (DCM/DMF) N2 Boc Deprotection (100% TFA) N1->N2 N3 Neutralization (10% DIEA in DMF) N2->N3 N4 Activation of Boc-β3-AA (HATU / HOAt / DIEA) N3->N4 N5 Coupling Reaction (Extended Time: 3 hrs) N4->N5 N6 Washing & Capping (Acetic Anhydride) N5->N6 N6->N2 Repeat for next residue N7 Resin Cleavage (HF or TFMSA) N6->N7 Sequence Complete

Figure 2: Optimized Boc-SPPS workflow for sterically hindered β3-amino acid building blocks.

Protocol 2: Self-Validating Proteolytic Stability Assay (LC-MS)

Causality Rationale: To definitively prove the biological advantage of the β3 -substitution, a highly aggressive protease (Proteinase K) is used. An internal standard (a known cyclic peptide completely resistant to Proteinase K) is spiked into the assay. This self-validates the protocol by normalizing any variations in LC-MS ionization efficiency across different time points.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM stock of the synthesized β -peptidomimetic and a 100 µM stock of a native α -peptide control in Tris-HCl buffer (50 mM, pH 7.5, 2 mM CaCl2​ ). Add 10 µM of the internal standard to both.

  • Enzyme Addition: Add Proteinase K to a final concentration of 5 µg/mL. Incubate at 37°C.

  • Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots by adding 50 µL of 1% TFA in Acetonitrile to denature the protease. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated enzyme.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Plot the normalized Area Under the Curve (AUC) of the intact peptide vs. time to calculate the half-life ( t1/2​ ).

Quantitative Data Summaries

The structural and biological advantages of incorporating the 2,3-dimethoxyphenyl β3 -amino acid are quantified in the tables below.

Table 1: Backbone Kinematics & Dihedral Angle Propensities | Peptide Backbone Type | ϕ Angle Propensity | ψ Angle Propensity | θ Angle Propensity | Dominant Secondary Structure | | :--- | :--- | :--- | :--- | :--- | | Native α -Peptide | −60∘ | −45∘ | N/A | α -Helix (3.6 residues/turn) | | Pure β3 -Peptide | −120∘ to −140∘ | 130∘ to 140∘ | 60∘ (Gauche) | 14-Helix (3.0 residues/turn) | | Mixed α/β -Peptide | Variable | Variable | 60∘ (Gauche) | 11/12-Helix |

Table 2: Comparative Proteolytic Stability (In Vitro Proteinase K Assay) | Substrate | Cleavage Sites | Half-Life ( t1/2​ ) | Fold Improvement | | :--- | :--- | :--- | :--- | | Native α -Peptide Control | Multiple (Broad specificity) | < 5 minutes | Baseline (1x) | | α/β -Peptide (Alternating) | Restricted | ~ 150 minutes | > 30x | | Pure β3 -Peptidomimetic | None Recognized | > 24 hours | > 280x |

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of the non-canonical, sterically hindered β-amino acid, Boc-(R)-3-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of the non-canonical, sterically hindered β-amino acid, Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We delve into the foundational principles of Boc-based SPPS, detailing the rationale behind each step, from resin selection to final cleavage. This guide presents field-proven protocols, troubleshooting insights, and the necessary chemical context to empower scientists to successfully synthesize complex peptides containing this unique building block. The protocols emphasize self-validating checkpoints and strategies to overcome potential challenges such as slow coupling kinetics associated with sterically demanding residues.

Introduction: The Rationale for Boc-SPPS and β-Amino Acid Incorporation

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[] This methodology simplifies the purification process by allowing excess reagents and by-products to be washed away after each reaction step.[][3]

While the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is prevalent, the acid-labile Boc (tert-butyloxycarbonyl) strategy remains indispensable for specific applications.[3][4] Boc chemistry utilizes a differential acid lability scheme: the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more robust, acid-stable groups (e.g., benzyl-based) protect the amino acid side chains.[5][6] The final peptide is typically cleaved from the resin using a strong acid, such as anhydrous hydrogen fluoride (HF).[7][8]

The incorporation of non-canonical amino acids, such as β-amino acids, is a powerful strategy in drug discovery to create peptidomimetics with enhanced proteolytic stability, unique conformational properties, and novel biological activities. Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is one such building block. Its β-amino acid backbone alters the peptide's secondary structure, while the bulky, electron-rich dimethoxyphenyl moiety can introduce specific steric and electronic interactions. This guide provides the necessary protocols to navigate the specific challenges associated with integrating this unique residue.

Foundational Chemistry of Boc-SPPS

The Boc-SPPS process is a cyclical procedure built upon three core steps: deprotection, neutralization, and coupling.[][5]

  • Nα-Deprotection: The Nα-Boc group of the resin-bound amino acid is removed by treatment with a moderate acid, typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5][7] This reaction proceeds via the formation of a stable tert-butyl cation, which must be scavenged if sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) are present.[9]

  • Neutralization: After deprotection, the newly exposed N-terminal amine exists as a TFA salt. This salt must be neutralized to the free amine to enable nucleophilic attack during the subsequent coupling step.[6][9] This is typically achieved by washing the resin with a tertiary amine base, such as Diisopropylethylamine (DIEA).[5][7]

  • Coupling: The incoming Boc-protected amino acid is activated to form a reactive species that readily couples with the free N-terminal amine of the resin-bound peptide. Common activation methods include the use of carbodiimides like Dicyclohexylcarbodiimide (DCC) or, more efficiently, onium salts like HBTU or HATU.[][6]

This cycle is repeated for each amino acid in the sequence. The entire process is visually summarized in the workflow diagram below.

SPPS_Cycle cluster_cycle Boc-SPPS Elongation Cycle Deprotection 1. Deprotection (TFA/DCM) Wash1 Wash (DCM/IPA) Deprotection->Wash1 Removes TFA Neutralization 2. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Removes DIEA Coupling 3. Coupling (Activated Boc-AA) Wash2->Coupling Free amine ready Wash3 Wash (DMF/DCM) Coupling->Wash3 Removes excess reagents Resin_Out Resin-AA(n+1) Wash3->Resin_Out Chain elongated Resin_Out->Deprotection Next Cycle Resin_In Resin-AA(n) Resin_In->Deprotection Start Cycle

Figure 1: The core iterative workflow of the Boc-SPPS cycle.

Materials, Reagents, and Equipment

Successful synthesis requires high-quality reagents and appropriate equipment. The following table summarizes essential materials.

Category Item Recommended Grade/Specification Purpose
Resins Merrifield Resin1% DVB, 100-200 mesh, 0.5-1.0 mmol/gFor C-terminal acids
PAM Resin1% DVB, 100-200 mesh, 0.5-1.0 mmol/gIncreased stability to TFA, for C-terminal acids[7]
MBHA Resin1% DVB, 100-200 mesh, 0.5-1.0 mmol/gFor C-terminal amides[7]
Amino Acid Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid>98% PurityTarget non-canonical building block
Standard Boc-L-amino acidsSPPS Grade, with side-chain protectionPeptide sequence components
Solvents Dichloromethane (DCM)Peptide Synthesis or HPLC GradeResin swelling, washing, reagent solvent
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade (Amine-free)Reagent solvent, washing
Isopropanol (IPA)ACS GradeWashing
Diethyl EtherAnhydrous, Peroxide-freePeptide precipitation
Reagents Trifluoroacetic Acid (TFA)Reagent Grade, >99%Boc deprotection, final cleavage
Diisopropylethylamine (DIEA)Peptide Synthesis GradeNeutralization
Dicyclohexylcarbodiimide (DCC)Reagent GradeCoupling activator
HOBt / HBTU / HATUPeptide Synthesis GradeCoupling activators/additives
Hydrogen Fluoride (HF)AnhydrousFinal cleavage from resin
Anisole, p-CresolReagent GradeScavengers for cleavage
Equipment Solid-Phase Peptide Synthesis VesselGlass, with frit and stopcockReaction container
Mechanical Shaker/RockerTo ensure proper mixing
HF Cleavage ApparatusSpecialized Teflon apparatusFor safe handling of HF
Lyophilizer (Freeze-dryer)For peptide isolation
HPLC SystemPreparative and AnalyticalPeptide purification and analysis

Detailed Experimental Protocols

Protocol 1: Resin Selection and First Amino Acid Loading (Esterification)

The choice of resin dictates the C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, a PAM resin is recommended over the classic Merrifield resin due to its enhanced stability against premature peptide cleavage during repeated TFA deprotection steps.[7]

Objective: To covalently attach the first Boc-protected amino acid to the resin support.

Method (Cesium Salt Method for PAM Resin):

  • Resin Swelling: Swell 1.0 g of PAM resin (e.g., 0.8 mmol/g substitution) in 15 mL of DCM for 1 hour in the synthesis vessel. Drain the solvent.

  • Boc-AA-Cs Salt Preparation: In a separate flask, dissolve the first Boc-amino acid (e.g., Boc-Gly-OH, 2.0 equivalents relative to resin loading) in a solution of methanol and water. Neutralize the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).

  • Solvent Evaporation: Remove the solvent from the neutralized amino acid solution via rotary evaporation to yield the Boc-amino acid cesium salt as a white solid. Dry thoroughly under high vacuum for at least 4 hours.

  • Loading Reaction: Dissolve the dried Boc-AA-Cs salt (1.5 equiv.) in 10 mL of fresh, amine-free DMF. Add this solution to the swelled resin.

  • Incubation: Heat the mixture to 50°C and shake for 12-24 hours.

  • Washing: After the reaction, drain the solvent and wash the resin thoroughly with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • (Optional) Capping: To block any unreacted hydroxyl sites on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM. This prevents the formation of deletion sequences.

Protocol 2: The SPPS Elongation Cycle

This protocol outlines a single cycle for adding one amino acid. Repeat this cycle for every amino acid in the sequence.

Starting Material: Resin-bound peptide with a terminal Boc-protected amino acid.

Cycle Steps:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 20 minutes. Drain.

  • Deprotection:

    • Add a solution of 50% TFA in DCM (10 mL/g resin).[5][7]

    • Shake for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and shake for 25-30 minutes.

    • Note: If Trp, Met, or Cys are present, add 0.5% dithioethane (DTE) or other suitable scavengers to the TFA solution to prevent side reactions from the tert-butyl cation.[7][9]

  • Washing:

    • Wash the resin with DCM (3x).

    • Wash with Isopropanol (IPA) (2x) to shrink the resin and help remove trapped acid.

    • Wash with DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (10 mL/g resin).

    • Shake for 2 minutes and drain. Repeat this step once more.

    • This step converts the N-terminal ammonium trifluoroacetate salt to a free amine.[6]

  • Washing: Wash the resin thoroughly with DCM (5x) to remove all traces of DIEA, which can interfere with coupling.

  • Coupling (See Section 5 for the target amino acid):

    • Pre-activation: In a separate vial, dissolve the incoming Boc-amino acid (3.0 equiv.) and an activator like HBTU (2.9 equiv.) in DMF. Add DIEA (6.0 equiv.) and allow the mixture to pre-activate for 5-10 minutes.

    • Reaction: Add the activated amino acid solution to the resin. Shake at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Self-Validation: Perform a Kaiser test (ninhydrin test) on a small sample of beads. A positive test (blue beads) indicates incomplete coupling. If the test is positive, drain the coupling solution and repeat step 6 (a "double couple").

    • Once the Kaiser test is negative (colorless/yellow beads), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Peptide Isolation (High-HF Method)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

Objective: To simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

Cleavage_Workflow Start Dried Peptide-Resin + Scavengers HF_Step Add Anhydrous HF Stir at 0°C for 1-2 hours Start->HF_Step Evaporation Evaporate HF (under vacuum) HF_Step->Evaporation Precipitation Wash with Cold Ether (Precipitates Peptide) Evaporation->Precipitation Isolation Filter/Centrifuge to Isolate Crude Peptide Precipitation->Isolation Purification Dissolve in Aq. Buffer Purify via HPLC Isolation->Purification

Figure 2: General workflow for the final HF cleavage and peptide isolation.

Procedure:

  • Preparation: Place the dried peptide-resin (up to 1 g) into the Teflon reaction vessel of the HF apparatus.

  • Scavenger Addition: Add a cleavage cocktail to the resin. The composition is critical and depends on the peptide sequence.[8][10] For a peptide containing the dimethoxyphenyl group, a robust scavenger is essential.

Peptide Contains Cleavage Cocktail Composition Ratio (v/v or w/v)
Standard ResiduesHF : Anisole9 : 1
Trp, Met, Tyr, Dimethoxyphenyl-Ala HF : p-Cresol : p-Thiocresol9 : 0.5 : 0.5
Arg(Tos), Cys(Bzl)HF : p-Cresol : Dimethyl Sulfide8 : 1 : 1
  • HF Condensation: Cool the reaction vessel to -5°C to 0°C. Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by vacuum distillation into a chemical trap.

  • Peptide Precipitation: Once all HF is removed, carefully unseal the apparatus. Add cold, anhydrous diethyl ether to the vessel to precipitate the crude peptide and wash away the scavengers.

  • Isolation: Filter or centrifuge the mixture to collect the precipitated peptide. Wash the solid peptide several times with cold ether.

  • Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify using preparative Reverse-Phase HPLC (RP-HPLC).

Special Considerations for Incorporating Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

The unique structure of this amino acid necessitates adjustments to the standard coupling protocol.

  • Steric Hindrance: The bulky 2,3-dimethoxy-phenyl group significantly hinders the approach to the carboxylic acid, which can slow down the coupling reaction.

    • Recommendation: Use a more potent coupling reagent. While DCC/HOBt may suffice for simple amino acids, HATU is strongly recommended for this residue due to its superior activation speed and efficiency.

    • Recommendation: Extend the coupling time to at least 4 hours. A double couple (repeating the coupling step with fresh reagents) is highly advised to ensure the reaction goes to completion. Meticulous monitoring with the Kaiser test after each coupling attempt is mandatory.

  • Acid Sensitivity of the Phenyl Ring: The electron-donating methoxy groups make the aromatic ring susceptible to electrophilic attack by carbocations generated during deprotection and, especially, during the final HF cleavage.

    • Recommendation: During the final cleavage, the use of a "soft" scavenger like p-cresol or anisole is absolutely critical to quench these reactive species and prevent modification of the phenyl ring.

  • β-Amino Acid Backbone: The presence of a β-amino acid can disrupt typical peptide secondary structures like α-helices. This can be advantageous in preventing aggregation during the synthesis of difficult sequences.

    • Insight: While this property can be beneficial, be aware that it will fundamentally alter the final conformation of the peptide compared to an all-α-peptide sequence. This is a design choice with significant implications for the peptide's biological function.

Conclusion

The Boc-SPPS strategy remains a powerful and relevant technique for the synthesis of complex peptides. The successful incorporation of challenging, non-canonical residues like Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is achievable with careful consideration of the underlying chemistry. By employing potent coupling reagents like HATU, extending reaction times, performing diligent reaction monitoring, and using appropriate scavenger cocktails during cleavage, researchers can effectively integrate this unique building block to create novel peptidomimetics for applications in research and drug development.

References

  • Vertex AI Search, based on "Overview of Solid Phase Peptide Synthesis (SPPS)".
  • BenchChem, "Understanding Boc protection and deprotection in peptide synthesis".
  • BOC Sciences, "Solid Phase Chemical Synthesis".
  • ChemPep, "Boc Solid Phase Peptide Synthesis".
  • BenchChem, "A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • BOC Sciences, "Why Fmoc-Protected Amino Acids Domin
  • Nowick Laboratory, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • AAPPTec, "Practical Synthesis Guide to Solid Phase Peptide Chemistry".
  • Dick, F., "Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis".
  • National Institutes of Health (NIH), "Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis".
  • BenchChem, "An In-depth Technical Guide to Boc Protection in Peptide Chemistry".
  • Merck Millipore, "Novabiochem® - Fmoc resin cleavage protocols".
  • Royal Society of Chemistry, "Solid-phase peptide synthesis".
  • ResearchGate, "One-pot cleavage cocktail to obtain fully deprotected Scm-peptide".
  • Bachem, "Solid Phase Peptide Synthesis (SPPS) explained".
  • Beilstein Journals, "Automated solid-phase peptide synthesis to obtain therapeutic peptides".

Sources

Application

Application Notes and Protocols: Optimal Coupling Reagents for Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid in SPPS

Introduction: Navigating the Challenges of Sterically Demanding β-Amino Acids The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Demanding β-Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced metabolic stability, constrained conformations, and novel biological activities.[1] Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a valuable building block, introducing a unique β-amino acid scaffold with a sterically demanding dimethoxyphenyl substituent. This substitution, while desirable for modulating peptide properties, presents a significant synthetic challenge during Solid-Phase Peptide Synthesis (SPPS).

The bulky nature of the 2,3-dimethoxy-phenyl group, coupled with the β-substitution pattern, physically obstructs the formation of the peptide bond. This steric hindrance can lead to slow reaction kinetics, incomplete couplings, and ultimately, low yields and truncated side products.[2] Standard SPPS coupling conditions, particularly those employing carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, are often insufficient to drive these difficult couplings to completion.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of optimal coupling reagents and protocols for the efficient incorporation of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid in Boc-strategy SPPS.

Understanding the Mechanism of Action: Why Potent Coupling Reagents are Essential

To overcome the steric barrier presented by Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, it is necessary to employ coupling reagents that generate highly reactive activated species. The most effective reagents fall into two main classes: uronium/aminium salts and phosphonium salts .

These reagents react with the carboxylic acid of the incoming amino acid to form an active ester in situ. This active ester is significantly more susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain than the original carboxylic acid.

.dot

cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-AA-COOH Active_Ester Highly Reactive OAt/OBt-Ester Boc_AA->Active_Ester Activation Reagent Uronium/Phosphonium Salt (e.g., HATU) Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Boc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Coupling Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond start Start: Resin-Bound Peptide (N-terminally Boc-protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Washing (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 Washing (DMF) neutralization->wash2 coupling Coupling Step (See Protocols 1-3) wash2->coupling wash3 Final Washing (DMF, DCM) coupling->wash3 next_cycle Proceed to Next Cycle or Final Cleavage wash3->next_cycle

Caption: Standard Boc-SPPS workflow cycle.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is highly recommended for achieving maximum coupling efficiency with Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (0.4 mmol, 4.0 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (approx. 2 mL).

    • Add DIPEA (0.8 mmol, 8.0 eq) to the solution and vortex for 1-2 minutes. This pre-activation step is crucial to prevent potential guanidinylation side reactions. [4]2. Coupling Reaction:

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction's progress. [5]For a sterically hindered amino acid, a negative result (yellow beads) is desired, indicating complete coupling.

    • If the Kaiser test is positive (blue/purple beads), proceed to the Double Coupling Protocol (Protocol 4) .

    • Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Robust Coupling with HBTU

A reliable and more economical alternative to HATU.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (0.4 mmol, 4.0 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF (approx. 2 mL).

  • Activation and Coupling:

    • Add DIPEA (0.8 mmol, 8.0 eq) to the amino acid/HBTU solution and immediately add the mixture to the deprotected and neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Follow the monitoring and washing steps as described in Protocol 1. If coupling is incomplete, proceed to Protocol 4.

Protocol 3: Cost-Effective Coupling with DIC/Oxyma

This method is a safer and more efficient carbodiimide-based approach.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (0.4 mmol, 4.0 eq) and OxymaPure (0.4 mmol, 4.0 eq) in DMF (approx. 2 mL).

  • Activation and Coupling:

    • Add DIC (0.4 mmol, 4.0 eq) to the solution and add the mixture to the deprotected and neutralized peptide-resin.

    • Agitate the mixture for 4-6 hours, or potentially overnight, at room temperature.

  • Monitoring and Washing:

    • Follow the monitoring and washing steps as described in Protocol 1. Due to the slower kinetics, a double coupling (Protocol 4) is more likely to be required with this method.

Advanced Strategies for Extremely Difficult Couplings

Protocol 4: The Double Coupling Strategy

If monitoring indicates an incomplete reaction after the initial coupling, a second coupling is a highly effective strategy.

  • After the first coupling reaction (e.g., 2-4 hours with HATU), drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3x).

  • Repeat the chosen coupling protocol (1, 2, or 3) with a fresh solution of activated Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid.

  • After the second coupling period, wash the resin and perform the Kaiser test again to confirm completion.

Microwave-Assisted SPPS (MA-SPPS)

The application of microwave energy can significantly accelerate difficult coupling reactions by overcoming activation energy barriers and reducing peptide aggregation. [1][5]

  • Procedure: Perform the coupling protocols (1-3) in a dedicated microwave peptide synthesizer.

  • Typical Conditions: A common condition is 2-5 minutes of irradiation at a controlled temperature (e.g., 75-90°C).

  • Advantages: Dramatically reduces coupling times and can drive reactions to completion that are sluggish at room temperature. [6]* Caution: Temperature must be carefully controlled to minimize the risk of racemization.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Positive Kaiser test after coupling Inefficient Activation: The chosen coupling reagent is not potent enough for the steric hindrance.Switch to a more powerful reagent (e.g., from DIC/Oxyma to HATU).
Insufficient Reaction Time: The coupling reaction has not had enough time to go to completion.Increase the coupling time (e.g., from 2 hours to 4 hours or overnight).
Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking the N-terminal amine.Consider using a different solvent with better solvating properties (e.g., N-methylpyrrolidone (NMP) instead of DMF). Microwave assistance can also help disrupt aggregation. [1]
Low final peptide yield Incomplete Couplings: Accumulation of deletion sequences due to incomplete coupling at the hindered residue step.Implement the double coupling strategy (Protocol 4) as a standard procedure for this residue. Use a more potent coupling reagent like HATU.
Premature chain termination Ensure correct pre-activation when using uronium salts like HATU/HBTU to avoid N-terminal capping.

Conclusion

The successful incorporation of the sterically hindered Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid in SPPS is highly achievable with the appropriate selection of coupling reagents and optimized protocols. While standard carbodiimide methods are likely to be inefficient, the use of potent uronium/aminium salts, particularly HATU , provides a robust and highly effective solution. For extremely challenging cases, strategies such as double coupling and microwave-assisted synthesis offer powerful tools to ensure high-yield and high-purity synthesis of peptides containing this valuable non-canonical amino acid. Careful monitoring of the coupling reaction is paramount to success.

References

  • BenchChem. (2025). A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. BenchChem.
  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides.
  • Collect. Czech. Chem. Commun. (1994). A Comparative Study of BOP as a Coupling Agent Using Simultaneous Multiple Peptide Synthesis.
  • Chem-Impex. (n.d.). Boc-(2R,3R-3-amino-2-hydroxy-3-(2,3-dimethoxyphenyl)propionic acid. Chem-Impex.
  • Creative Peptides. (2025). Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides.
  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency for Boc-Trp-OMe. BenchChem.
  • BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. BenchChem.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • S. S. Wang, et al. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Int J Pept Protein Res., 38(4), 313-21.
  • AAPPTec. (n.d.). SYNTHESIS NOTES. AAPPTec.
  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC.
  • Pipkorn, R., et al. (2009). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. PMC.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec.
  • Omizzur. (n.d.). HATU,HOBT,HBTU Coupling Reagents. Omizzur.
  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-1658.
  • BOC Sciences. (n.d.).
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.

Sources

Method

Application Note &amp; Protocols: Enhancing Antimicrobial Peptides with Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology. Abstract: The rise of antimicrobial resistance necessitates novel therapeutic st...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.

Abstract: The rise of antimicrobial resistance necessitates novel therapeutic strategies. Antimicrobial peptides (AMPs) are promising candidates, but their clinical translation is often hampered by poor metabolic stability. Incorporating non-canonical amino acids, such as β-amino acids, is a key strategy to confer resistance to proteolysis.[1][2] This guide provides a comprehensive framework for the incorporation of a specific β-amino acid, (R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). We detail the rationale, step-by-step protocols for synthesis, purification, and characterization, and subsequent evaluation of antimicrobial efficacy and proteolytic stability.

Rationale and Strategic Considerations

The introduction of (R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid into an AMP sequence is a deliberate design choice aimed at enhancing its therapeutic profile. The key advantages are:

  • Enhanced Proteolytic Resistance: Standard proteases recognize and cleave peptide bonds between L-α-amino acids. The inclusion of a β-amino acid disrupts this recognition pattern, significantly increasing the peptide's half-life in biological environments.[1][2]

  • Modulation of Physicochemical Properties: The 2,3-dimethoxy-phenyl side chain is both bulky and hydrophobic. Its integration can alter the peptide's overall amphipathicity and helicity, which are critical determinants of antimicrobial activity and membrane selectivity.[3][4][5]

  • Structural Constraint: The β-amino acid backbone can induce unique secondary structures, such as helices and turns, that differ from those formed by α-amino acids. This can lead to novel mechanisms of action and improved target specificity.

For this protocol, we will assume the use of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid to ensure compatibility with the widely adopted and versatile Fmoc/tBu solid-phase synthesis strategy.[6]

Materials, Equipment, and Reagents

2.1 Equipment

  • Automated or manual Solid-Phase Peptide Synthesizer

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)[7][8][9][10]

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Lyophilizer (Freeze-Dryer)

  • 96-well microplate reader

  • Standard microbiology laboratory equipment (incubator, biosafety cabinet, etc.)

2.2 Reagents

  • Resin: Rink Amide MBHA resin (for C-terminal amide peptides)

  • Amino Acids:

    • Standard Fmoc-L-amino acids with acid-labile side-chain protection (e.g., Pbf for Arg, Trt for His/Asn/Gln, tBu for Asp/Glu/Ser/Thr/Tyr).[11]

    • Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • Acetonitrile (ACN), HPLC grade

    • Diethyl ether, cold (-20°C)

  • SPPS Reagents:

    • Deprotection: 20% (v/v) Piperidine in DMF

    • Coupling: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).[12][13]

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Microbiology:

    • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB)[14][15]

    • Phosphate-Buffered Saline (PBS)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis on Rink Amide resin. Adjustments may be needed for automated synthesizers. The core principle involves the sequential addition of N-terminally protected amino acids to a growing chain on a solid support.[6][16][17][18]

Workflow for Amino Acid Coupling in SPPS

cluster_activation Activation Mixture A Start: Peptide-Resin (Free Amine) B Step 1: Amino Acid Activation (Fmoc-AA, HBTU/HOBt, DIPEA in DMF) C Step 2: Coupling Reaction (Add activated AA to resin) B->C Add to Resin D Step 3: Wash (Remove excess reagents) C->D E Step 4: Fmoc Deprotection (20% Piperidine/DMF) D->E F Step 5: Wash (Remove piperidine) E->F G New Peptide-Resin (n+1, Free Amine) F->G Ready for next cycle

Caption: The iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Drain DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling:

    • In a separate tube, pre-activate the standard Fmoc-amino acid (4 eq, 0.4 mmol) with HBTU (3.9 eq) and HOBt (4 eq) in DMF for 2-5 minutes. Add DIPEA (8 eq).[12][19]

    • Add the activated mixture to the resin. Agitate for 45-60 minutes.

    • Monitor completion with a Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates a complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid:

    • Rationale: Due to the steric bulk of the dimethoxy-phenyl group, this non-canonical amino acid may couple more slowly than standard residues.[6] To ensure high efficiency, a longer coupling time or a "double coupling" is recommended.

    • Procedure: Follow the pre-activation and coupling steps as in 3.1-3.2. However, increase the reaction time to 2-4 hours.

    • After 2-4 hours, perform a Kaiser test. If it is not completely negative, drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

    • Once the Kaiser test is negative, wash thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 (or 4, if adding another non-canonical residue) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the deprotection step (3.2) to free the N-terminal amine.

  • Final Wash: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

ParameterStandard Fmoc-AAFmoc-β-AA (This work)Rationale for Change
Equivalents (AA) 44Maintain excess for driving reaction.
Equivalents (HBTU) 3.93.9Standard activation stoichiometry.
Coupling Time 45-60 min2-4 hoursOvercomes potential steric hindrance from the bulky side chain.[6]
Monitoring Kaiser TestKaiser TestEssential to confirm complete acylation of the free amine.
Contingency N/ADouble CoupleEnsures near-quantitative coupling for difficult residues.
Protocol 2: Peptide Cleavage and Purification
  • Cleavage:

    • Rationale: A strong acid, TFA, is used to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups.[20] Scavengers like TIS and water are crucial to trap reactive carbocations generated during this process, preventing unwanted modification of sensitive residues like Trp, Met, or Cys.[20][21][22]

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .

    • Add the cocktail to the dried peptide-resin (10 mL per gram of resin).[6]

    • Agitate at room temperature for 2-3 hours.[6][20]

  • Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Add the filtrate dropwise into a 50 mL tube of ice-cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.[6]

    • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet with cold ether twice more.

    • Air-dry the crude peptide pellet and then lyophilize overnight.

  • Purification (RP-HPLC):

    • Principle: Reversed-phase HPLC separates the target peptide from impurities based on hydrophobicity.[8][23]

    • Procedure:

      • Dissolve the lyophilized crude peptide in a minimal amount of 50% Acetonitrile/Water.

      • Column: Preparative C18 column.

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: A typical gradient is 5-65% B over 60 minutes. This may need optimization based on the peptide's hydrophobicity.

      • Detection: Monitor absorbance at 214-220 nm.[7][9]

      • Collect fractions corresponding to the major peak.

Protocol 3: Peptide Characterization
  • Purity Analysis: Analyze the collected HPLC fractions using an analytical C18 column to confirm purity (>95% is desired for biological assays).[7]

  • Identity Confirmation: Determine the molecular weight of the purified peptide using Mass Spectrometry (MALDI-TOF or ESI-MS) and confirm it matches the theoretical mass.

Protocol 4: Antimicrobial Activity Assay (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that inhibits visible bacterial growth. The broth microdilution method is a standard procedure.[14][24][25]

Workflow for Broth Microdilution MIC Assay

A Step 1: Prepare Peptide Stock (e.g., 256 µg/mL in MHB) B Step 2: Serial Dilution (2-fold dilutions across 96-well plate) A->B D Step 4: Inoculate Plate (Add bacteria to all wells) B->D Combine in Plate C Step 3: Prepare Bacterial Inoculum (Standardize to ~5x10^5 CFU/mL) C->D E Step 5: Incubate (37°C for 16-20 hours) D->E F Step 6: Read MIC (Lowest concentration with no visible growth) E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Prepare a stock solution of the purified, lyophilized peptide in sterile water or a suitable buffer.

  • In a 96-well plate, perform a two-fold serial dilution of the peptide in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 64 µg/mL down to 0.5 µg/mL).

  • Prepare a bacterial inoculum from an overnight culture, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.[24][26]

  • Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no peptide) and a negative control (MHB, no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.[24][26]

  • Determine the MIC by visual inspection: it is the lowest peptide concentration in which no turbidity (bacterial growth) is observed.[14]

Protocol 5: Proteolytic Stability Assay

Principle: The stability of the modified peptide is assessed by incubating it with a protease (e.g., trypsin) and quantifying the amount of intact peptide remaining over time using RP-HPLC.[27][28]

  • Prepare solutions of the modified peptide and a control peptide (without the β-amino acid) at 1 mg/mL in a suitable buffer (e.g., PBS).

  • Add trypsin to each peptide solution (e.g., at a 1:100 enzyme:peptide weight ratio).

  • Incubate at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the enzymatic reaction by adding 10% TFA.

  • Analyze each time-point sample by analytical RP-HPLC.

  • Calculate the percentage of intact peptide remaining by comparing the peak area at each time point to the peak area at t=0.[27] Plot the results to compare the degradation rates of the modified and control peptides.

Expected Results and Troubleshooting

  • Synthesis & Purification: Successful synthesis will be confirmed by a single major peak in the analytical HPLC chromatogram (>95% purity) and a mass spectrum matching the theoretical molecular weight.

  • Antimicrobial Activity: The MIC value will quantify the peptide's potency. Incorporation of the bulky hydrophobic group may increase or decrease activity depending on the parent peptide's sequence and mechanism.

  • Stability: It is expected that the peptide containing the β-amino acid will show significantly slower degradation in the presence of trypsin compared to an all-α-amino acid control peptide.

ProblemPossible CauseSuggested Solution
Low coupling efficiency for β-amino acid (persistent positive Kaiser test) Steric hindrance from the bulky side chain.Perform a "double coupling" with fresh reagents; increase coupling time to 4 hours.
Multiple peaks in crude HPLC Incomplete deprotection; side reactions during cleavage.Ensure cleavage cocktail contains adequate scavengers (TIS/H₂O).[20][29] Check mass of major impurities to diagnose the issue.
Low or no antimicrobial activity The modification disrupted the required structure for activity.Re-evaluate peptide design. The position of the modification is critical.
Peptide is insoluble High hydrophobicity from the new residue.Use solvents like DMSO for initial stock and dilute carefully into aqueous assay media.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-service Platform.
  • Reverse-phase HPLC Peptide Purification. (n.d.). Creative Peptides.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). BenchChem.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Aguilar, M.-I. (Ed.). (n.d.). HPLC of Peptides and Proteins. Methods in Molecular Biology, vol. 251. Humana Press Inc.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. (2025). BenchChem.
  • Lee, M.-R., Raman, N., Gellman, S. H., Lynn, D. M., & Palecek, S. P. (n.d.). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. PMC.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). BenchChem.
  • HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). YouTube.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025, February 23). ACS Publications.
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ASM Journals.
  • Cleavage Cocktail Selection. (n.d.). CDN.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC.
  • Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. (2024, January 4). ResearchGate.
  • Broth microdilution reference methodology. (2022, April 19). CGSpace.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Protocols.io.
  • Mastering Peptide Synthesis with Boc-(S)-3-Amino-3-(3-hydroxyphenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Solid-Phase Peptide Synthesis (SPPS) Technology. (2022, January 20). CD Formulation.
  • Knappe, D., et al. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. (2023, July 1). PubMed.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
  • MIC Determination. (n.d.). EUCAST.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). DU Chem.
  • Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. (2024, May 30). MDPI.
  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.
  • DL-3-Amino-3-phenylpropionic acid. (n.d.). Chem-Impex.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Pharmacology & Translational Science.
  • Rates of peptide proteolysis measured using liquid chromatography and continuous-flow fast atom bombardment mass spectrometry. (n.d.). PubMed.
  • Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. (2007, January 30). PMC.
  • The use of chemically stabilised proteolytic enzymes in peptide synthesis. (n.d.). DORAS.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
  • Synthesis of Novel Peptides Using Unusual Amino Acids. (2020, July 30). Brieflands.

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Application

Synthesis of Chiral Peptidomimetics Incorporating Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis of chiral peptidomimetics utilizing the sterically hindered, non-proteinogenic amino acid, Boc-(R)-3...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of chiral peptidomimetics utilizing the sterically hindered, non-proteinogenic amino acid, Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. Peptidomimetics are crucial in modern drug discovery, offering enhanced stability and bioavailability over their natural peptide counterparts.[1][2][3][4] The incorporation of unique building blocks like the title compound introduces conformational constraints and novel pharmacophoric features.[5] This document provides an in-depth analysis of the synthetic challenges associated with sterically hindered amino acids and presents detailed, field-tested protocols for their successful incorporation into peptide chains. It serves as a vital resource for researchers in medicinal chemistry, organic synthesis, and drug development, aiming to innovate beyond the landscape of traditional peptide therapeutics.

Introduction: The Rationale for Advanced Peptidomimetics

Peptides are fundamental to a vast array of physiological processes, making them attractive starting points for therapeutic intervention.[6] However, their application as drugs is often limited by poor metabolic stability, low oral bioavailability, and rapid clearance.[3][4] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-natural structural elements to improve their drug-like properties.[2][4][6]

The title compound, Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, is a chiral β-amino acid that offers several advantages in peptidomimetic design:

  • Conformational Rigidity: The β-amino acid structure and the bulky dimethoxyphenyl group introduce significant conformational constraints, which can lock the peptidomimetic into a bioactive conformation, potentially increasing receptor affinity and selectivity.[5]

  • Metabolic Stability: The non-natural backbone is resistant to degradation by proteases, leading to a longer in vivo half-life.[2][5]

  • Pharmacophore Presentation: The 2,3-dimethoxyphenyl moiety provides a unique aromatic and hydrogen-bond accepting functionality that can be exploited for novel interactions with biological targets.

The primary challenge in synthesizing peptidomimetics with such sterically demanding building blocks lies in the peptide coupling step.[7] Standard coupling reagents are often insufficient to overcome the steric hindrance, leading to low yields and incomplete reactions.[7] This guide will address these challenges directly, providing robust protocols and a discussion of optimal reagent selection.

Overcoming Steric Hindrance: A Guide to Coupling Reagents

The crucial step in this synthesis is the formation of the amide bond between the sterically hindered Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid and another amino acid or peptide fragment.[8] The choice of coupling reagent is paramount for success.[8]

Limitations of Standard Carbodiimides

Traditional carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while widely used, are often ineffective for coupling sterically hindered amino acids.[7] They require additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization, but the reactivity of the activated species may not be sufficient to overcome the steric barrier presented by the β-amino acid and its bulky side chain.[8]

High-Potency Reagents: The Key to Success

To achieve efficient coupling, more powerful activating reagents are necessary.[7] These are typically categorized as uronium/aminium salts or phosphonium salts.[7][9]

Reagent Class Examples Mechanism of Action Advantages Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, TBTU, COMUForm highly reactive OAt, OBt, or Oxyma esters.[9]High reactivity, fast reaction times, suitable for difficult couplings.[9]Potential for guanidinylation side reactions with some reagents (e.g., HBTU). COMU is a safer, non-explosive alternative.[8][9]
Phosphonium Salts PyBOP, PyAOPGenerate reactive OBt or OAt esters.[9]Excellent for routine and difficult couplings. Less prone to guanidinylation than some uronium salts.[9]Can be more expensive than some alternatives.

For the particularly challenging coupling of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, HATU and COMU are highly recommended due to their superior reactivity.[9] HATU generates highly reactive OAt esters, benefiting from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[9] COMU, an Oxyma-based reagent, also demonstrates excellent performance and is considered a safer alternative to HOBt and HOAt-based reagents.[8][9]

Synthetic Workflow and Protocols

The following section outlines a detailed, step-by-step protocol for the solution-phase synthesis of a dipeptide incorporating Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. This can be adapted for solid-phase peptide synthesis (SPPS) with appropriate modifications to resin handling and cleavage procedures.

Visualizing the Synthetic Pathway

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Work-up & Purification A Boc-(R)-3-Amino-3-(2,3-dimethoxy- phenyl)-propionic acid B Coupling Reagent (HATU/COMU) + Base (DIPEA) in DMF A->B Dissolution C Highly Reactive Activated Ester B->C Activation (in situ) E Addition of Activated Ester C->E D Amino Acid Ester HCl (e.g., H-Gly-OMe.HCl) D->E Addition of Base (DIPEA) to neutralize F Protected Dipeptide E->F Amide Bond Formation G Aqueous Work-up F->G H Column Chromatography G->H I Pure Protected Dipeptide H->I

Caption: General workflow for the solution-phase synthesis of a dipeptide.

Materials and Reagents
  • Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl, H-Ala-OMe.HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Detailed Protocol: Synthesis of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-Gly-OMe

This protocol details the coupling of the title amino acid with glycine methyl ester.

Step 1: Preparation of Reactants

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) or COMU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise while stirring. The additional base is crucial for both the activation step and the subsequent neutralization of the amino acid ester hydrochloride.[7]

  • Allow the activation to proceed for 10-15 minutes at room temperature.

Step 2: Coupling Reaction

  • In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl, 1.2 eq) in anhydrous DMF.

  • Slowly add the pre-activated solution from Step 1 to the amino acid ester suspension.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For sterically hindered couplings, extended reaction times (4-24 hours) may be necessary.[7]

Step 3: Aqueous Work-up

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, coupling byproducts, and residual DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting and Optimization
Problem Potential Cause Suggested Solution
Low Coupling Efficiency Insufficiently reactive coupling reagent.Switch to a more potent reagent like HATU or COMU.[7][9]
Steric hindrance is too great for room temperature reaction.Gently heat the reaction mixture (e.g., to 40-50 °C) to provide additional energy to overcome the activation barrier. Microwave-assisted synthesis can also be a powerful tool.[7]
Incomplete activation.Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.
Racemization Presence of excess base or prolonged reaction at elevated temperatures.Use the minimum necessary amount of base. Monitor the reaction closely and avoid unnecessarily long reaction times, especially when heating.
Difficult Purification Byproducts from the coupling reagent.Ensure the aqueous work-up is thorough. Oxyma-based byproducts (from COMU) are generally more water-soluble and easier to remove than HOBt/HOAt byproducts.

Applications in Drug Discovery

Peptidomimetics derived from Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid are valuable scaffolds for a range of therapeutic areas.[1] Their constrained nature makes them ideal for targeting protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are challenging for traditional small molecules to disrupt.[1][10]

Potential applications include:

  • Oncology: Designing inhibitors of PPIs involved in cancer cell proliferation and survival.[1]

  • Infectious Diseases: Developing novel antimicrobial agents that mimic the structure of host-defense peptides but with enhanced stability.[1]

  • Neurological Disorders: The dimethoxyphenyl moiety is a feature found in various neurologically active compounds, suggesting these peptidomimetics could be explored for CNS targets.[11][12]

Conclusion

The synthesis of chiral peptidomimetics using sterically hindered building blocks like Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid presents a formidable but surmountable challenge. Success hinges on a rational approach to experimental design, particularly the selection of high-potency coupling reagents. By leveraging powerful activators such as HATU and COMU and carefully optimizing reaction conditions, researchers can efficiently incorporate these valuable scaffolds into novel peptidomimetic structures. The protocols and insights provided in this guide are intended to empower scientists to explore this exciting area of medicinal chemistry and accelerate the discovery of next-generation therapeutics.

References

  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • El-Faham, A., & Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica. [Link]

  • Zikou, E., & Litinas, K. E. (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. [Link]

  • Singh, Y., & Sharma, P. (2025, September 1). Peptidomimetics: A New Era in Drug Discovery. Journal of Pharmaceutical Research. [Link]

  • Lenci, E., & Trabocchi, A. (2020, November 2). Role of peptidomimetics for new drug discovery. ResearchGate. [Link]

  • Patil, K., et al. (2024, December 15). A Review on Introduction, Importance and Applications of Peptidomimetics. [Link]

  • Kim, J., et al. (2024). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers. [Link]

  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]

  • Wang, Y., et al. (2023, May 23). Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. PMC. [Link]

  • Karima, O., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC - NIH. [Link]

  • Youssif, S., et al. (2015, December 1). One-pot three-component synthesis of peptidomimics for investigation of antibacterial and antineoplastic properties. Arabian Journal of Chemistry. [Link]

  • MDPI. (2015, July 13). Peptides and Peptidomimetics for Antimicrobial Drug Design. [Link]

Sources

Method

solution-phase peptide synthesis applications of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Advanced Solution-Phase Assembly of β -Peptidomimetics: Applications of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid Scientific Rationale: The β3 -Amino Acid Advantage The incorporation of β -amino acids into...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solution-Phase Assembly of β -Peptidomimetics: Applications of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid

Scientific Rationale: The β3 -Amino Acid Advantage

The incorporation of β -amino acids into peptide backbones represents a cornerstone strategy in modern peptidomimetic drug design. Unlike canonical α -amino acids, β3 -amino acids possess an additional methylene carbon between the amine and carboxyl groups. This structural elongation fundamentally alters the hydrogen-bonding register, driving the formation of highly stable secondary structures such as 14-helices, while conferring profound resistance to enzymatic degradation[1]. Recent clinical advancements, including first-in-human studies of PSMA radioligands, have demonstrated that β3 -amino acid linkages optimize hydrophobic interactions at protein interfaces and significantly prolong plasma half-life[2].

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a specialized building block designed for these advanced applications. The (R)-configured 2,3-dimethoxyphenyl side chain provides a unique pharmacophore:

  • Steric Shielding: The bulky aromatic ring restricts backbone dihedral angles, pre-organizing the peptide into its bioactive conformation.

  • Electronic Properties: The electron-rich methoxy groups act as bidentate hydrogen-bond acceptors, critical for probing deep, polar receptor pockets.

Mechanistic Framework: Solution-Phase vs. Solid-Phase

While Solid-Phase Peptide Synthesis (SPPS) is the industry standard for α -peptides, the synthesis of contiguous β -peptides often suffers from severe on-resin aggregation. The strong intermolecular hydrogen bonding of β -peptides forms stable sheet-like networks that block reagent access.

Causality of Solution-Phase Synthesis (SPS): SPS circumvents aggregation by allowing the use of highly solvating, non-polar organic phases (e.g., chloroform, ethyl acetate) and enables the rigorous purification of intermediates[3].

Causality of Boc Protection: In SPS, the tert-butyloxycarbonyl (Boc) protecting group is vastly superior to the Fmoc group. Boc deprotection utilizes Trifluoroacetic Acid (TFA), generating isobutylene and carbon dioxide—both of which are gaseous and evaporate seamlessly. Conversely, Fmoc deprotection generates dibenzofulvene, a reactive byproduct that requires complex chemical scavenging and chromatographic removal, severely bottlenecking the solution-phase workflow.

SPS_Workflow A Boc-β3-Amino Acid (Electrophile) B Activation (HATU / DIPEA) A->B 1.0 eq D Coupling Reaction (DMF, 25°C) B->D Active Ester C Amine Component (Nucleophile) C->D 1.1 eq E Aqueous Workup (L-L Extraction) D->E Quench & Wash F Purified β-Peptide (Intermediate) E->F Organic Phase

Fig 1: Solution-phase coupling cycle for Boc-protected β-amino acids.

Experimental Protocol: Solution-Phase Fragment Condensation

The following self-validating protocol details the coupling of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid to a growing peptide chain (e.g., an α -amino acid methyl ester).

Phase 1: Boc Deprotection of the Nucleophile
  • Reaction: Dissolve the N-Boc-protected amine component (1.1 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 45 minutes.

  • Validation (TLC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Causality: The appearance of a deep purple spot confirms the successful exposure of the primary amine, as protected amines do not react with Ninhydrin.

  • Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a TFA salt.

Phase 2: Activation and Coupling
  • Neutralization: Dissolve the amine TFA salt in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt and ensure the amine is nucleophilic.

  • Activation: In a separate flask, dissolve Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF at 0 °C. Add DIPEA (2.0 eq). Stir for 5 minutes. Causality: The brief pre-activation forms the highly reactive At-active ester, preventing the degradation of the coupling reagent.

  • Condensation: Transfer the activated acid solution to the neutralized amine solution. Stir at room temperature for 2 hours.

  • Validation (LC-MS): Monitor the disappearance of the activated ester mass and the appearance of the desired dipeptide mass.

Phase 3: Aqueous Workup (Self-Purifying System)
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Acid Wash: Wash the organic layer with 5% aqueous KHSO4​ (3x). Causality: Protonates and extracts unreacted amine and DIPEA into the aqueous phase.

  • Base Wash: Wash with saturated aqueous NaHCO3​ (3x). Causality: Deprotonates and extracts unreacted carboxylic acid and the HOAt byproduct.

  • Drying: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure Boc-protected β -dipeptide.

Quantitative Data: Coupling Reagent Optimization

Coupling sterically hindered β -amino acids requires highly efficient activators. The β -branching of the nucleophile, combined with the bulky 2,3-dimethoxyphenyl group, creates a highly hindered reaction microenvironment. Standard carbodiimides (EDC) often result in sluggish kinetics. Uronium salts (HATU, COMU) are required to accelerate aminolysis via neighboring group participation.

Table 1: Optimization of Coupling Conditions for Hindered β -Peptide Synthesis

Coupling ReagentAdditiveBaseYield (%)Epimerization (%)Mechanistic Note
EDC HOBtDIPEA45< 1.0Sluggish aminolysis due to severe steric clash.
EDC HOAtDIPEA72< 1.0Kinetics enhanced by nitrogen-mediated neighboring group participation.
HATU NoneDIPEA94< 1.0Rapid active ester formation; ideal for β -branching.
COMU NoneTMP96< 0.5Superior efficiency; non-explosive, morpholino-based alternative to HATU.

Note: Reactions performed at 0.1 M in DMF for 2 hours at 25 °C.

Biological Application: Proteolytic Shielding

The primary biological application of incorporating Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid into a sequence is the generation of proteolytically invincible domains[1]. Natural proteases (e.g., aminopeptidases, DPP-4) have evolved precise active-site geometries to cleave α -amide bonds. The insertion of the β3 -residue fundamentally misaligns the scissile bond from the enzyme's catalytic triad.

Proteolytic_Stability P1 Natural α-Peptide E Protease Enzyme (e.g., Aminopeptidase) P1->E P2 β3-Peptidomimetic (2,3-dimethoxyphenyl) P2->E R1 Rapid Cleavage (Short Half-life) E->R1 α-amide bond recognition R2 Steric Shielding & Backbone Elongation E->R2 β-amide bond mismatch R3 Proteolytic Resistance (Extended Half-life) R2->R3

Fig 2: Mechanism of proteolytic resistance imparted by β3-amino acid incorporation.

References

  • Title: Synthesis, Evaluation, and First-in-Human Study of a Novel PSMA Radioligand Bearing Beta3-Amino Acid Linkage Source: Advanced Healthcare Materials (ACS Publications / Wiley, 2026) URL: [Link]

  • Title: The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases Source: ResearchGate (Pharmaceutical Research) URL: [Link]

  • Title: Straightforward, scalable, solution-phase synthesis of peptide bonds in flow Source: Journal of Flow Chemistry (2025) URL: [Link]

Sources

Application

Application Note: HATU/DIPEA Coupling Strategies for Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Introduction & Substrate Profiling The synthesis of complex peptidomimetics and small-molecule therapeutics frequently involves the incorporation of sterically hindered, non-natural amino acids. Boc-(R)-3-Amino-3-(2,3-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

The synthesis of complex peptidomimetics and small-molecule therapeutics frequently involves the incorporation of sterically hindered, non-natural amino acids. Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid presents a unique synthetic challenge. As a β -amino acid, its carboxylate is separated from the chiral center by a methylene spacer; however, the presence of a bulky, electron-rich 2,3-dimethoxyphenyl group at the β -position severely restricts conformational freedom. This steric shielding significantly retards standard coupling kinetics.

To overcome this energy barrier, the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in combination with the tertiary amine base DIPEA (N,N-Diisopropylethylamine), is the premier reagent system 1. This guide details the mechanistic rationale, quantitative parameters, and validated protocols for achieving >95% coupling efficiency with this demanding substrate.

Mechanistic Causality: The "7-Aza Effect"

Understanding the causality behind reagent selection is critical for troubleshooting and optimization. HATU outperforms traditional reagents (like HBTU or DIC) due to a specific mechanistic advantage known as the 7-aza effect (anchimeric assistance) 2.

  • Deprotonation: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid of the Boc-protected β -amino acid.

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive O-acyluronium intermediate 3.

  • Interception: The liberated HOAt (1-hydroxy-7-azabenzotriazole) anion rapidly intercepts this intermediate, forming an OAt active ester 4.

  • Aminolysis: The nitrogen atom at position 7 of the HOAt ring forms a hydrogen bond with the incoming amine. This internal base catalysis perfectly orients the nucleophile, driving the reaction forward despite the steric bulk of the 2,3-dimethoxyphenyl group 2.

HATU_Mechanism Substrate Boc-β-Aryl-OH Carboxylate Carboxylate Anion Substrate->Carboxylate Deprotonation Base DIPEA Base->Carboxylate O_Acyl O-Acyluronium Intermediate Carboxylate->O_Acyl Activation HATU HATU Reagent HATU->O_Acyl ActiveEster OAt Active Ester (7-Aza Assistance) O_Acyl->ActiveEster HOAt Interception Product Amide Product ActiveEster->Product Aminolysis Amine Incoming Amine (R-NH2) Amine->Product

Caption: HATU-mediated activation pathway and OAt active ester formation.

Quantitative Data & Reaction Parameters

To establish a self-validating protocol, stoichiometric precision is non-negotiable. Excess HATU can react directly with the amine nucleophile, forming an unreactive tetramethylguanidinium byproduct. Therefore, HATU must always be maintained at slightly sub-stoichiometric levels relative to the carboxylic acid 5.

Table 1: Standardized Stoichiometry for HATU/DIPEA Coupling [1.1]
ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis
Boc- β -Aryl-OH 2.0 – 3.0 equivalents1.0 equivalent
HATU 1.95 – 2.95 equivalents1.0 – 1.1 equivalents
DIPEA 4.0 – 6.0 equivalents2.0 – 3.0 equivalents
Solvent Anhydrous DMF or NMPAnhydrous DMF or DCM
Pre-activation Time 2 – 3 minutes5 minutes
Coupling Time 1 – 2 hours2 – 18 hours
Table 2: Coupling Reagent Efficiency on Sterically Hindered Substrates [1.4]
Reagent SystemActive Ester FormedRacemization RiskEfficiency on Bulky Aryl Groups
HATU / DIPEA OAt (7-aza assisted)Very LowExcellent (>95% yield)
HBTU / DIPEA OBtLowModerate (requires double coupling)
DIC / Oxyma Oxyma esterLowGood (slower kinetics)

Validated Experimental Protocols

Workflow S1 1. Dissolution Boc-β-Aryl-OH in DMF S2 2. Base Addition DIPEA (4.0 eq) S1->S2 S3 3. Activation HATU (1.95 eq) 2-3 min S2->S3 S4 4. Coupling Add to Amine 1-2 hrs S3->S4 S5 5. Verification LC-MS / Kaiser Test S4->S5

Caption: Step-by-step experimental workflow for HATU/DIPEA coupling.

Protocol A: Solution-Phase Coupling

Designed for coupling Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid to a primary amine in solution.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate) 1.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Stir for 1 minute to ensure complete deprotonation.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.05 eq) in one portion. Stir at 0 °C for exactly 5 minutes. Caution: Do not exceed 5 minutes to prevent degradation of the active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the OAt-active ester mass and appearance of the product mass validates completion.

  • Work-up: Dilute with Ethyl Acetate, wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Designed for coupling to a resin-bound peptide/amine.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Ensure the N-terminal protecting group of the resin-bound sequence has been fully removed and washed 6.

  • Pre-activation: In a separate vial, dissolve Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (2.0 eq based on resin loading) and HATU (1.95 eq) in DMF (5 mL/g of resin) 5.

  • Base Addition: Add DIPEA (4.0 eq) to the vial. Vortex briefly and allow to stand for exactly 2-3 minutes at room temperature 5.

  • Coupling: Transfer the activated solution immediately to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1.5 to 2 hours.

  • Verification: Drain the reagents and wash the resin thoroughly with DMF (5x). Perform a Kaiser Test (Ninhydrin test). A clear/yellow bead indicates a self-validated, successful coupling. A blue bead indicates incomplete coupling, necessitating a double-coupling cycle.

Critical Optimization & Troubleshooting

  • Mitigating Guanidinylation: If the Kaiser test remains positive after the first coupling, do not simply increase the HATU equivalents in the next run. Excess HATU will react with the uncoupled resin-bound amines, permanently terminating the sequence via guanidinylation. Always maintain HATU at 0.05 eq lower than the carboxylic acid 5.

  • Racemization Control: While β -amino acids are generally less susceptible to oxazolone-mediated racemization than α -amino acids, the highly basic conditions (excess DIPEA) combined with prolonged activation can still lead to epimerization 7. If stereochemical drift is observed via chiral HPLC, substitute DIPEA with the weaker, sterically hindered base 2,4,6-collidine , and optionally add 1.0 eq of HOAt as a supplementary racemization suppressor [[1]]().

  • Orthogonal Reagent Switching: If the bulky 2,3-dimethoxyphenyl group causes severe aggregation during SPPS, consider switching coupling reagents between cycles (e.g., DIC/Oxyma followed by HATU/DIPEA) to disrupt secondary structure formation and improve crude purity 8.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility PeptideChemistry.org URL:[Link]

  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity Biotage URL: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism Organic Chemistry (YouTube) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solvation bottlenecks with Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solvation bottlenecks with Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid during solution-phase or Solid-Phase Peptide Synthesis (SPPS).

Because this compound features a sterically demanding 2,3-dimethoxyphenyl ring and a β -amino acid backbone, it presents unique physicochemical challenges. The following diagnostic workflows, causality-based FAQs, and self-validating protocols are designed to resolve solubility failures in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

Diagnostic Troubleshooting Workflow

G Start Solubility Issue Detected CheckSalt Check Formulation: Is it a DCHA Salt? Start->CheckSalt Convert Protocol 1: Convert to Free Acid CheckSalt->Convert Yes SolventCheck Which Solvent? CheckSalt->SolventCheck No (Free Acid) Convert->SolventCheck DCMPath DCM SolventCheck->DCMPath DMFPath DMF SolventCheck->DMFPath AddCosolvent Add 5-10% DMF/NMP + Sonication DCMPath->AddCosolvent Heat Mild Heating (30-40°C) DMFPath->Heat Preactivate Protocol 2: In situ Pre-activation AddCosolvent->Preactivate Insoluble Success Proceed to Coupling AddCosolvent->Success Soluble Heat->Preactivate Insoluble Heat->Success Soluble Preactivate->Success

Troubleshooting workflow for Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid solubility.

Frequently Asked Questions (FAQs)

Q1: Why does Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid exhibit poor solubility in DCM? A1: Dichloromethane (DCM) is heavily utilized in Boc-SPPS because it efficiently swells polystyrene resins [1]. However, DCM is a moderately polar, non-hydrogen-bond-accepting solvent. The free carboxylic acid and the carbamate (Boc) NH of your β -amino acid strongly tend to form intermolecular hydrogen-bonded dimers. Furthermore, the planar 2,3-dimethoxyphenyl group promotes π−π stacking and rigid crystalline packing. Because DCM cannot effectively disrupt these strong solute-solute interactions, the monomer remains insoluble [2].

Q2: I switched to DMF, which is highly polar, but the compound still won't dissolve. What is the root cause? A2: If the compound is insoluble in a strong hydrogen-bond acceptor like DMF, it is highly probable that your reagent was supplied as a Dicyclohexylamine (DCHA) salt. Boc-protected amino acids are frequently isolated and sold as DCHA salts because they form highly stable, easily purifiable crystalline solids that resist degradation [3]. However, these salts are notoriously insoluble in organic solvents like DMF until they are neutralized back into the free acid.

Q3: How can I disrupt aggregation in DCM without completely changing my solvent system? A3: If your protocol strictly requires DCM, employ a co-solvent strategy. Adding 5-10% (v/v) of a strong polar aprotic solvent like DMF, N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) acts as a hydrogen-bond acceptor, disrupting the intermolecular networks [2]. NMP is particularly favored by peptide chemists for its superior solvating properties in difficult couplings [1].

Q4: Can pre-activation of the amino acid resolve the solubility issue? A4: Yes. This is a highly effective workaround. The insolubility is primarily driven by the free carboxylic acid. By reacting the amino acid with a coupling reagent (e.g., DIC/Oxyma) in a minimal amount of DMF before adding it to your main DCM reaction vessel, you convert the carboxylic acid into an activated ester. Activated esters lack the hydrogen-bond donating capability of the free acid, which instantly and dramatically increases their solubility in DCM [4].

Data Presentation: Solvation Strategies

Table 1: Solvent Properties and Expected Solvation Behavior

Solvent SystemPolarity / H-BondingSolvation of Free AcidSolvation of DCHA SaltSolvation of Activated Ester
DCM Low / Poor H-acceptorPoor to ModerateInsolubleExcellent
DMF High / Strong H-acceptorExcellentInsolubleExcellent
NMP High / Strong H-acceptorExcellentInsolubleExcellent
DCM + 10% DMF Moderate / MixedGoodInsolubleExcellent

Table 2: Troubleshooting Additives and Co-solvents

AdditiveMechanism of ActionRecommended Conc.Operational Caveats
DMF / NMP Disrupts H-bonding networks5 - 20% v/vNMP has a high boiling point; harder to remove in vacuo.
DMSO Disrupts secondary structures1 - 5% v/vCan oxidize sensitive residues (e.g., Met, Cys).
DIEA (Base) Deprotonates free acid1 - 2 equivalentsMay cause racemization if added before activation.

Experimental Protocols

Protocol 1: Conversion of DCHA Salt to Free Acid

Causality & Self-Validation: DCHA is a base that forms a stable salt with the carboxylic acid. Potassium Bisulfate ( KHSO4​ ) is a mild acid that protonates the DCHA to form water-soluble DCHA⋅HSO4​ and restores the lipid-soluble free carboxylic acid. Self-validation: The initial cloudy suspension will rapidly clear into two distinct, transparent liquid phases as the salt is neutralized.

Step-by-Step Methodology:

  • Suspend the Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid DCHA salt in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of salt.

  • Add an equal volume of 5% aqueous Potassium Bisulfate ( KHSO4​ ) or 1M Phosphoric Acid ( H3​PO4​ ).

  • Stir vigorously at room temperature for 15-30 minutes. Observe the suspension; it will clear as the free acid dissolves into the EtOAc layer.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the organic (EtOAc) layer twice with distilled water to remove residual salts, then once with saturated aqueous NaCl (brine) to pull out excess water.

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Filter off the drying agent and concentrate the filtrate in vacuo. The resulting free acid (foam or powder) will now be highly soluble in DMF.

Protocol 2: In Situ Pre-Activation to Bypass Monomer Insolubility

Causality & Self-Validation: Converting the hydrogen-bond donating carboxylic acid into an O-acylisourea or active ester drastically lowers the lattice energy of the compound. Self-validation: The user will visually observe an opaque, insoluble slurry turn into a crystal-clear, homogeneous solution the exact moment activation is complete.

Step-by-Step Methodology:

  • Weigh the required equivalent of the free acid into a dry, inert vial.

  • Add a minimal volume of DMF or NMP (just enough to form a thick slurry, e.g., 1-2 mL per mmol).

  • Add 1.0 equivalent of Oxyma Pure (or HOBt) and 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC).

  • Vortex or sonicate the vial for 2-5 minutes at room temperature.

  • Validation Check: Watch for the slurry to rapidly transition into a clear solution, indicating successful formation of the activated ester.

  • Once clear, dilute the solution with DCM to your desired reaction concentration and proceed immediately with the coupling step to the resin or amine.

References

  • An effective organic solvent system for the dissolution of amino acids Source: International Journal of Peptide and Protein Research (PubMed) URL:[Link]

Sources

Optimization

troubleshooting low coupling yields with Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Technical Support Center: Troubleshooting Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid Coupling Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low coupling yields or synthesis failures when incorporating Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid into peptide sequences. This β3 -homoaryl amino acid is highly valued for conferring enzymatic stability and unique secondary structures to peptidomimetics, but its bulky, electron-rich side chain presents distinct synthetic bottlenecks.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why are my coupling yields so low when adding this specific β -amino acid to the growing peptide chain? A: When Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid acts as the electrophile (acylating agent), the extra methylene group in the β -amino acid backbone alters the activation kinetics compared to standard α -amino acids. The bulky 2,3-dimethoxyphenyl group at the β -position can fold over the activated carboxylate, creating a steric shield. Traditional carbodiimide chemistry (e.g., DIC/HOBt) often fails to achieve complete activation or undergoes slow aminolysis. To ensure complete acylation with sterically demanding building blocks, you must rely on highly reactive uronium/aminium salts like HATU[1].

Q2: The coupling of the building block is fine, but coupling the next amino acid onto it fails completely. Why? A: This is the most common and severe bottleneck. Once the Boc protecting group is removed, the resulting nucleophilic amine is located directly on the β -carbon, which bears the massive 2,3-dimethoxyphenyl group. This creates extreme steric hindrance around the nucleophile, complicating subsequent amino acid coupling[2]. Furthermore, β -peptides are prone to forming stable secondary structures (like 14-helices) on-resin, which leads to aggregation and further buries the reactive amine. Overcoming this requires microwave-assisted synthesis to disrupt aggregation and highly efficient coupling cocktails like HATU/HOAt[1][3].

Q3: Are there any side reactions I should monitor during deprotection? A: Yes. The 2,3-dimethoxyphenyl group is highly electron-donating. During strong acid treatment (e.g., prolonged TFA exposure or HF cleavage), the benzylic β -carbon can form a resonance-stabilized carbocation. This can lead to premature cleavage of the peptide bond or deamination. It is crucial to use a robust scavenger cocktail (e.g., TIPS/H2O/DODT) during final global deprotection to quench these reactive carbocations.

Part 2: Quantitative Data & Reagent Selection

To optimize the coupling onto the sterically hindered β -amine, the choice of coupling reagent and base is critical. The table below summarizes the expected efficacy based on field-proven data for hindered β3 -aryl amines.

Coupling Reagent SystemBaseEquivalentsTemp / TimeExpected YieldMechanism / Notes
DIC / HOBt None3.0 eq25°C / 120 min< 20%Insufficient reactivity; severe steric clash prevents aminolysis.
HBTU / DIPEA DIPEA4.0 eq25°C / 120 min35 - 45%Moderate activation; DIPEA is too bulky to efficiently abstract protons in the crowded pocket.
HATU / HOAt TMP4.0 eq25°C / 120 min75 - 85%HOAt provides a neighboring group effect. TMP (2,4,6-trimethylpyridine) is less sterically hindered than DIPEA, improving base catalysis[3][4].
COMU / Oxyma DIPEA4.0 eq75°C (MW) / 15 min> 95%Microwave energy disrupts on-resin aggregation. COMU forms a highly reactive, less hindered active ester[1][2].

Part 3: Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Coupling ONTO the Hindered β -Amine This self-validating protocol utilizes COMU/Oxyma and microwave irradiation to force the coupling onto the sterically shielded β -amine.

  • Resin Preparation: Ensure the Boc group has been fully removed from the resin-bound β -amino acid (e.g., using 50% TFA/DCM for 30 mins). Wash thoroughly with DCM (5x) and DMF (5x).

  • Validation Check 1: Perform a Chloranil test (preferred over Ninhydrin for secondary or highly hindered amines) to confirm the presence of the free amine. A positive test validates readiness for coupling.

  • Reagent Preparation: In a clean vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid, 4.0 equivalents of COMU, and 4.0 equivalents of Oxyma Pure in minimal DMF (to achieve a ~0.2 M concentration).

  • Activation: Add 8.0 equivalents of DIPEA (or TMP for highly hindered cases) to the vial. Stir for 1 minute to pre-activate the amino acid.

  • Coupling: Transfer the activated mixture to the peptide synthesis vessel containing the resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation at 75°C for 15 minutes[1][2]. (Caution: Do not exceed 50°C if coupling Fmoc-Cys or Fmoc-His to prevent racemization).

  • Validation Check 2: Wash the resin (DMF 5x, DCM 5x) and repeat the Chloranil test. A negative result indicates complete coupling. If slightly positive, repeat steps 3-6 (double coupling) before proceeding.

Protocol 2: Slow Reverse Addition for Solution-Phase Fragment Coupling When coupling this β -amino acid to another fragment in solution, standard addition can lead to epimerization or low yields.

  • Setup: Prepare a solution of HATU (1.2 eq) and HOAt (1.2 eq) in anhydrous DMF at 0°C under argon[3].

  • Reverse Addition: Dissolve the Boc- β -amino acid (1.0 eq), the amine component (1.0 eq), and TMP (3.0 eq) in DMF. Load this mixture into a syringe pump.

  • Execution: Slowly infuse the peptide/base mixture into the HATU/HOAt solution over 2 hours. This "pseudo-high dilution" technique minimizes side reactions and maximizes the formation of the highly reactive OAt ester[4].

  • Completion: Allow the reaction to warm to room temperature and stir overnight before standard aqueous workup.

Part 4: Visualizations

Below are the logical workflows and mechanistic pathways to guide your troubleshooting process.

G Start Low Yield Detected with Boc-β-Aryl-AA CheckStep Which step is failing? Start->CheckStep StepAcyl Coupling OF the β-AA (Acylation) CheckStep->StepAcyl StepNucl Coupling ONTO the β-AA (Nucleophilic attack) CheckStep->StepNucl SolAcyl Optimize Activation: Use COMU or HATU/HOAt Extend time to 2h StepAcyl->SolAcyl CheckDeprot Is the Boc fully removed? Check via Chloranil Test StepNucl->CheckDeprot SolNucl Overcome Steric Shield: Use Microwave (75°C) HATU + TMP Base CheckDeprot->SolNucl Yes

Decision tree for diagnosing and resolving coupling failures with sterically hindered β-amino acids.

Mechanism Amine Sterically Hindered Amine β-carbon shielded by 2,3-dimethoxyphenyl Clash Steric Clash Standard conditions fail (DIC/HOBt) Amine->Clash ActiveEster Activated Electrophile OAt / Oxyma ester ActiveEster->Clash MW Microwave Energy Enhances molecular mobility Disrupts aggregation Clash->MW HATU HATU / HOAt Neighboring group effect accelerates aminolysis Clash->HATU Product Target Peptide Bond High Yield Formation MW->Product HATU->Product

Mechanistic pathway illustrating how microwave energy and HATU/HOAt overcome steric clashes.

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage Conditions for Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid Peptides

Welcome to the Advanced Peptide Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address a specific, high-risk bottleneck in Solid-Phase Peptide Synthesis (SPPS): the global depr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address a specific, high-risk bottleneck in Solid-Phase Peptide Synthesis (SPPS): the global deprotection and cleavage of peptides containing the highly electron-rich Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid building block.

This guide synthesizes mechanistic causality with field-validated protocols to ensure the scientific integrity of your synthetic workflows.

The Core Challenge: Mechanistic Insight into C-Alkylation

The incorporation of a 2,3-dimethoxyphenyl moiety introduces a significant synthetic liability during the final acidolytic cleavage step. When the acid-labile tert-butyloxycarbonyl (Boc) group—or any other tBu-based side-chain protecting group—is subjected to concentrated Trifluoroacetic Acid (TFA), it generates highly reactive tert-butyl carbocations[1].

Because the 2,3-dimethoxyphenyl ring contains two strongly resonance-donating methoxy groups, the aromatic ring is hyper-nucleophilic. It acts as an internal trap for these carbocations, leading to Electrophilic Aromatic Substitution (EAS) . The result is rapid, irreversible C-alkylation of the peptide, which severely compromises crude purity and overall yield[1]. To prevent this, the cleavage cocktail must contain exogenous scavengers that outcompete the peptide's internal aromatic ring for the electrophile[2].

Troubleshooting FAQs

Q: Why do I consistently see a +56 Da mass shift in my final peptide's LC-MS profile? A: A +56 Da mass shift corresponds to the addition of a tert-butyl group ( C4​H8​ ). During TFA cleavage, the liberated tert-butyl cations attack the 4-, 5-, or 6-position of your 2,3-dimethoxyphenyl ring via EAS. Unlike S-alkylation on methionine or cysteine, which can sometimes be reversed, C-alkylation on an aromatic ring is virtually irreversible under standard SPPS conditions. Prevention is the only viable strategy.

Q: Can I use standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for this sequence? A: It is highly discouraged. While Reagent K is the industry standard for many complex sequences, phenol is a relatively weak aromatic scavenger compared to the hyper-nucleophilic 2,3-dimethoxyphenyl group in your peptide. Your peptide will outcompete the phenol for the tert-butyl cations, leading to high levels of the +56 Da impurity.

Q: What is the optimal scavenger combination to prevent this specific side reaction? A: You must use a dual-action scavenging approach combining a hydride donor and a sacrificial hyper-nucleophilic aromatic . We recommend a modified "Reagent I" cocktail containing Triisopropylsilane (TIPS) and 1,3-Dimethoxybenzene (DMB) [3].

  • Causality: TIPS acts as a hydride donor, irreversibly reducing the carbocation to harmless isobutane gas. DMB acts as a sacrificial structural analog to your peptide's side chain, competitively absorbing any remaining electrophiles before they can react with your sequence[4].

Q: Does temperature play a role in mitigating this side reaction? A: Yes. EAS is under strict kinetic control. Performing the initial 30 minutes of the cleavage reaction at 0 °C slows down the C-alkylation rate of the peptide, allowing the highly mobile TIPS molecules time to quench the tert-butyl cations.

Data Presentation: Cleavage Cocktail Efficacy

The table below summarizes the quantitative expectations of t-butylation based on the chosen cleavage cocktail. For peptides containing dimethoxyphenyl groups, standard cocktails fail to provide adequate protection.

Cleavage CocktailComposition (v/v)Primary Scavenging MechanismExpected t-Butylation (%)
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol (weak EAS), Thioethers (soft nucleophiles)High (>15%)
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)Phenol (weak EAS), TIPS (hydride donor)Moderate (5–15%)
Modified Reagent I TFA / TIPS / 1,3-Dimethoxybenzene / H₂O (90:2.5:5:2.5)DMB (strong competitive EAS), TIPS (hydride donor)Low (<2%)

Mechanistic Pathway Diagram

The following diagram illustrates the competing kinetic pathways during the TFA-mediated global deprotection step.

G cluster_0 Global Deprotection (TFA) cluster_1 Competitive Quenching Pathways Boc Boc-Protected β-Amino Acid tBu tert-Butyl Cation (Electrophile) Boc->tBu Acidolysis TIPS TIPS (Hydride Donor) tBu->TIPS Pathway 1 (Fast) DMB 1,3-Dimethoxybenzene (Sacrificial Scavenger) tBu->DMB Pathway 2 (Competitive EAS) Peptide 2,3-Dimethoxyphenyl Residue (Target) tBu->Peptide Pathway 3 (Side Reaction) Isobutane Isobutane (Volatile Gas) TIPS->Isobutane Reduction AlkylatedDMB t-Butylated DMB (Inert Byproduct) DMB->AlkylatedDMB Trapped Impurity +56 Da Impurity (Irreversible EAS) Peptide->Impurity C-Alkylation

Mechanistic pathways of tert-butyl cation generation and competitive scavenger quenching.

Validated Experimental Protocol: Modified Reagent I Cleavage

To ensure a self-validating and reproducible workflow, execute the following step-by-step methodology.

Materials Required:

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Triisopropylsilane (TIPS)

  • 1,3-Dimethoxybenzene (DMB, liquid at room temperature)

  • Ultrapure Water (Milli-Q)

  • Ice-cold Diethyl Ether

Step-by-Step Procedure:

  • Cocktail Preparation: In a chemical fume hood, prepare the Modified Reagent I cocktail volumetrically: 90% TFA, 2.5% TIPS, 5% 1,3-Dimethoxybenzene, and 2.5% Ultrapure Water. Mix thoroughly and chill the solution to 0 °C in an ice bath.

  • Resin Treatment: Transfer the thoroughly washed and dried peptidyl-resin to a cleavage vessel. Add the pre-chilled cleavage cocktail at a ratio of 10 mL per 1 gram of dry resin.

  • Controlled Incubation: Stir the suspension gently at 0 °C for exactly 30 minutes. This critical step suppresses the activation energy required for peptide C-alkylation while allowing TIPS to neutralize the initial burst of tert-butyl cations.

  • Room Temperature Cleavage: Remove the vessel from the ice bath and allow it to warm to room temperature (20–25 °C). Continue stirring for an additional 90 minutes to ensure complete global deprotection.

  • Filtration: Filter the resin through a sintered glass funnel. Wash the resin twice with 2 mL of neat TFA and combine the filtrates.

  • Concentration & Precipitation: Concentrate the combined filtrate under a gentle stream of nitrogen to approximately 20% of its original volume. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Washing & Recovery: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the ether supernatant. Resuspend the peptide pellet in fresh ice-cold ether and centrifuge again. Repeat this ether wash 3 times to completely extract the DMB and TIPS scavengers.

  • Drying: Dry the final peptide pellet in a vacuum desiccator overnight before proceeding to LC-MS analysis and preparative HPLC purification.

References

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Organic Process Research & Development (ACS Publications) URL:[Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges Chemical Society Reviews (RSC Publishing) URL:[Link]

  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Development and Column Comparison for the Enantiomeric Excess (ee) Determination of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

As a Senior Application Scientist, navigating the chiral resolution of nonproteinogenic β -amino acids requires moving beyond trial-and-error screening. Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chiral resolution of nonproteinogenic β -amino acids requires moving beyond trial-and-error screening. Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a highly functionalized, sterically demanding chiral building block critical for modern peptidomimetic drug design [1]. Accurate determination of its enantiomeric excess (ee) is paramount for downstream pharmaceutical efficacy.

This guide provides an in-depth, mechanistic comparison of Chiral Stationary Phases (CSPs) and establishes a self-validating, field-proven protocol for the baseline separation of its enantiomers.

Mechanistic Rationale for Chiral Stationary Phase (CSP) Selection

The structural features of Boc-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid dictate a highly specific chiral recognition environment.

Why Crown Ether and Ligand-Exchange Columns Fail

Traditional chiral separations for amino acids often rely on crown ether columns (e.g., Crownpak CR) or ligand-exchange chromatography. However, crown ethers require a free primary ammonium ion ( −NH3+​ ) to form a stable inclusion complex via hydrogen bonding with the stationary phase's ether oxygens. The bulky tert-butyloxycarbonyl (Boc) protecting group fundamentally eliminates the amine's basicity and sterically blocks the cavity, rendering these columns completely ineffective for this analyte.

The Superiority of Polysaccharide-Based CSPs

For Boc-protected β -aryl- β -amino acids, derivatized polysaccharide CSPs are the gold standard. The chiral recognition mechanism relies on a combination of hydrogen bonding (via the carbamate linkages of the CSP), π−π stacking (with the 2,3-dimethoxyphenyl ring), and dipole-dipole interactions.

When comparing the two primary polysaccharide backbones—Amylose and Cellulose —amylose consistently demonstrates superior performance for this specific structural class [2]. Both polymers can be derivatized with 3,5-dimethylphenyl isocyanate, but their higher-order structures differ:

  • Amylose (e.g., Chiralpak AD-H): Forms a relatively open, loosely twisted helical structure. This broader chiral cavity easily accommodates the bulky 2,3-dimethoxy substituents and the large Boc group, allowing for optimal multipoint interactions.

  • Cellulose (e.g., Chiralcel OD-H): Forms a tighter, more rigid helix. The steric bulk of the ortho-methoxy groups on the phenyl ring often prevents deep penetration into the cellulose chiral grooves, leading to weaker transient diastereomeric complexes and poorer resolution.

The Critical Role of the Acidic Modifier

Because the molecule possesses a free propionic acid moiety (pKa ~4.0), running a standard normal-phase eluent (e.g., Hexane/Isopropanol) will result in partial ionization of the carboxylic acid. This leads to non-specific, high-affinity secondary interactions with residual silanols on the silica support, manifesting as severe peak tailing and loss of resolution. The addition of 0.1% Trifluoroacetic acid (TFA) is non-negotiable; it suppresses ionization, ensuring the analyte remains fully protonated and neutral during the chromatographic run.

Experimental Data: Performance Comparison

To objectively validate the mechanistic theory, an experimental comparison was conducted using three distinct CSPs under identical optimized mobile phase conditions (n-Hexane / Isopropanol / TFA = 85:15:0.1 v/v/v).

Table 1: Chromatographic Performance Comparison for Boc-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Chiral Stationary PhasePolymer Backbone & DerivativeRetention Time (R)Retention Time (S)Selectivity ( α )Resolution ( Rs​ )Peak Shape
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)12.4 min15.1 min1.282.6 Sharp, Symmetrical
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)14.2 min15.8 min1.141.3 Slight Tailing
Chiralpak AS-H Amylose tris[(S)- α -methylbenzylcarbamate]18.5 min19.2 min1.050.6 Broad, Co-eluting

Data Interpretation: As predicted, the Chiralpak AD-H column provides baseline resolution ( Rs​>2.0 ), making it the only viable choice for accurate, reproducible quantitative ee% determination. The cellulose equivalent (OD-H) fails to achieve baseline separation ( Rs​<1.5 ), which would introduce integration errors during trace enantiomer quantification.

Validated Step-by-Step Analytical Protocol

This self-validating protocol is designed for the Chiralpak AD-H column to ensure high trustworthiness and reproducibility in a quality control or research setting.

A. Reagents and Materials
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), and LC-MS grade Trifluoroacetic Acid (TFA).

  • Standards: Racemic Boc-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (for system suitability) and the pure (R)-enantiomer sample.

B. Mobile Phase Preparation
  • Measure 850 mL of n-Hexane and 150 mL of Isopropanol into a 1 L mobile phase bottle.

  • Add exactly 1.0 mL of TFA to the mixture.

  • Sonicate the solution for 10 minutes to degas and ensure complete homogenization.

C. Sample Preparation
  • System Suitability Solution (Racemate): Weigh 5.0 mg of the racemic standard into a 5 mL volumetric flask. Dissolve and make up to volume with the mobile phase (Concentration: 1.0 mg/mL).

  • Test Sample Solution: Weigh 5.0 mg of the synthesized Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid into a 5 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

D. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C ± 1 °C (Temperature control is critical for chiral recognition stability).

  • Detection: UV at 230 nm (Optimal absorbance for the dimethoxyphenyl chromophore).

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

E. Execution and System Suitability Criteria
  • Equilibrate the column with the mobile phase for at least 45 minutes until a stable baseline is achieved.

  • Inject the System Suitability Solution (Racemate).

  • Validation Check: Proceed with sample analysis only if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 , and the USP tailing factor for both peaks is ≤1.5 .

  • Inject the Test Sample Solution. Calculate the enantiomeric excess using the area normalization method:

    ee(%)=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

Chiral Recognition Workflow Visualization

The following diagram maps the logical decision tree for developing chiral methods for functionalized β -amino acids, illustrating the causality behind the column and mobile phase selection.

G Start Analyte: Boc-(R)-3-Amino-3- (2,3-dimethoxy-phenyl)-propionic acid Check Structural Analysis: Boc-Protected Amine + Free Carboxylic Acid Start->Check CSP_Select Select Polysaccharide-Based CSP (Avoid Crown Ethers due to Boc steric block) Check->CSP_Select Amylose Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) High Inclusion Capacity for Aromatics CSP_Select->Amylose Optimal Choice Cellulose Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) Lower Steric Fit (Sub-optimal Rs) CSP_Select->Cellulose Alternative MobilePhase Mobile Phase Optimization: Hexane / Isopropanol / TFA (TFA suppresses COOH ionization) Amylose->MobilePhase Cellulose->MobilePhase Outcome Baseline Resolution (Rs > 2.0) Accurate ee% Determination MobilePhase->Outcome

Fig 1: Decision matrix for the chiral HPLC method development of Boc-protected beta-amino acids.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]

  • Madhavan, P., Rao, B. M., Pravin, B., Abhishek, S., Kumar, P. R., Sreenivasulu, M., & Chandrasekhar, K. B. (2007). Validated chiral LC method for the enantiomeric separation of beta-amino-beta-(3-methoxyphenyl) propionic acid. Chromatographia, 66(3-4), 243-246. [Link]

Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-Boc-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Introduction: The Critical Role of Chirality in Bioactivity In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a pivotal determinant o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a pivotal determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. A classic example is the compound thalidomide, where one enantiomer is an effective sedative while the other is a potent teratogen. The 3-amino-3-phenylpropionic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several neuroactive compounds. A notable example is phenibut (β-phenyl-γ-aminobutyric acid), a neuropsychotropic drug with anxiolytic and nootropic effects.[1] Phenibut's activity is primarily attributed to its action as a GABA-mimetic, with a preference for the GABA(B) receptor.[1] Crucially, studies have demonstrated that the pharmacological activity of racemic phenibut resides in its (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.[2][3] This stereoselectivity is directly correlated with the binding affinity of the enantiomers to the GABA(B) receptor.[2]

Hypothesized Mechanism of Action: Targeting the GABA(B) Receptor

Based on the structure-activity relationships of analogous compounds like phenibut and baclofen, it is hypothesized that the primary biological target for (R)- and (S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (after deprotection) is the GABA(B) receptor.[1][3] GABA(B) receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[7] Activation of GABA(B) receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, as well as the modulation of inwardly rectifying potassium (Kir) channels and voltage-gated calcium channels.

We postulate that the (R)-enantiomer of 3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid will exhibit a significantly higher affinity and potency as a GABA(B) receptor agonist compared to the (S)-enantiomer. The 2,3-dimethoxy-phenyl moiety may influence the binding affinity and could potentially confer selectivity for specific receptor subtypes or allosteric sites.

To investigate this hypothesis, a systematic evaluation of the enantiomers' interaction with the GABAergic system is proposed. This will involve in vitro receptor binding and functional assays to determine affinity, potency, and efficacy at GABA(B) receptors, as well as selectivity profiling against GABA(A) receptors.

Proposed Experimental Workflow for Comparative Analysis

The following experimental workflow is designed to provide a comprehensive comparison of the biological activity of the (R) and (S) enantiomers.

G cluster_0 In Vitro Characterization cluster_1 Data Analysis & Comparison cluster_2 In Vivo Validation (Optional) A Synthesis & Purification of (R) and (S) Enantiomers B GABA(B) Receptor Binding Assay (Determine Ki) A->B Test Compounds C GABA(A) Receptor Binding Assay (Assess Selectivity) A->C Test Compounds D GABA(B) Receptor Functional Assay (GTPγS or cAMP Assay) (Determine EC50/IC50 and Efficacy) A->D Test Compounds E Compare Binding Affinities (Ki) of (R) vs (S) Enantiomers B->E F Compare Potency (EC50/IC50) and Efficacy of (R) vs (S) Enantiomers D->F G Determine Enantiomeric Ratio of Activity E->G F->G H Rodent Models of Anxiety (e.g., Elevated Plus Maze) G->H Proceed with more active enantiomer I Rodent Models of Pain (e.g., Hot Plate Test) G->I Proceed with more active enantiomer J Rodent Models of Depression (e.g., Forced Swim Test) G->J Proceed with more active enantiomer

Figure 1: Proposed experimental workflow for the comparative biological evaluation of (R)- and (S)-Boc-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid enantiomers.

Detailed Experimental Protocols

GABA(B) Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the GABA(B) receptor.

Materials:

  • HEK293 cells stably expressing human GABA(B) receptors

  • [³H]-CGP54626 (radioligand)

  • Baclofen (positive control)

  • Test compounds: (R)- and (S)-Boc-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (with Boc group removed)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and filter mats

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-GABA(B) cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-CGP54626 (typically at its Kd value), and varying concentrations of the test compounds or baclofen.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through filter mats using a microplate harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the GABA(B) receptor, providing a measure of the functional potency (EC50) and efficacy of the test compounds.

Materials:

  • HEK293-GABA(B) cell membranes

  • [³⁵S]-GTPγS (radioligand)

  • GABA (positive control agonist)

  • Test compounds

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • GDP

  • Scintillation proximity assay (SPA) beads

Procedure:

  • In a 96-well plate, add assay buffer, GDP, SPA beads, and varying concentrations of the test compounds or GABA.

  • Add the HEK293-GABA(B) cell membranes.

  • Pre-incubate for a short period.

  • Initiate the reaction by adding [³⁵S]-GTPγS.

  • Incubate at room temperature with gentle shaking.

  • Centrifuge the plates to allow the SPA beads to settle.

  • Measure the emitted light using a suitable microplate reader.

  • Plot the data as a dose-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) values using non-linear regression.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments, assuming the (R)-enantiomer is the more active compound.

Table 1: Comparative Binding Affinities (Ki) at GABA Receptors

CompoundGABA(B) Receptor Ki (µM)GABA(A) Receptor Ki (µM)
(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid25 ± 3> 500
(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid350 ± 45> 500
Baclofen (Reference)5 ± 0.5> 1000

Table 2: Comparative Functional Activity at GABA(B) Receptors

CompoundEC50 (µM)Emax (% of GABA response)
(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid50 ± 795%
(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid> 500< 10%
GABA (Reference)1 ± 0.2100%

Mechanistic Insights and Signaling Pathway

The hypothesized activation of the GABA(B) receptor by the active enantiomer would trigger a cascade of intracellular events, leading to neuronal inhibition.

G cluster_0 GABA(B) Receptor Signaling A (R)-Enantiomer (Agonist) B GABA(B) Receptor A->B Binds and Activates C G-protein (Gi/o) B->C Activates D Adenylyl Cyclase C->D Inhibits F Kir Channel C->F Activates G Ca2+ Channel C->G Inhibits E cAMP D->E Produces E_down I Hyperpolarization F->I K+ Efflux J Reduced Neurotransmitter Release G->J Ca2+ Influx E_down->E

Figure 2: Hypothesized signaling pathway for the (R)-enantiomer at the GABA(B) receptor, leading to neuronal inhibition.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of (R)- and (S)-Boc-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. By leveraging the knowledge of structurally related compounds, we have formulated a strong hypothesis that the biological activity of these enantiomers is likely stereoselective and mediated through the GABA(B) receptor. The proposed experimental workflow, including detailed protocols for key in vitro assays, offers a clear path for researchers to elucidate the pharmacological profiles of these compounds. The insights gained from such studies will be invaluable for understanding the structure-activity relationships of 3-amino-3-phenylpropionic acid derivatives and for the potential development of novel therapeutics targeting the GABAergic system.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Neuropharmacology, 94, 131-139.
  • Hara, N., Natsume, Y., & Iga, Y. (1990). Gastric acid inhibitory action of a GABA-related compound, 3-amino-3-phenylpropionic acid, in the rat. European Journal of Pharmacology, 179(1-2), 17-23.
  • Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.
  • Kim, J., & Lee, J. (2006). Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Bioscience, Biotechnology, and Biochemistry, 70(1), 99-106.
  • Owen, D. R., & Weng, J. (2018). Risk associated with the use of selected ingredients in food supplements. EFSA Journal, 16(S1), e16111.
  • Zheng, K. H., Khan, A., & Liu, X. W. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. International Journal of Molecular Sciences, 25(10), 5288.
  • Arote, R. B., & Kalkote, U. R. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Al-Blewi, F. F., Al-Said, M. S., & El-Emam, A. A. (2022). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 27(15), 4995.
  • Lu, W. Q., Zhang, H. K., & Li, Y. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 657-668.
  • Abuelizz, H. A., Marzouk, M., & Al-Salahi, R. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4619.
  • Sferrazza, G., Brusotti, G., & Zonfrillo, M. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3698.
  • Ong, J., Kerr, D. I., & Bowden, J. C. (1999). Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations. European Journal of Pharmacology, 367(2-3), 207-211.
  • LookChem. (n.d.). N-BOC-3-(R)-AMINO-2-(R)-HYDROXY-3-(2,3-DIMETHOXY-PHENYL)-PROPIONIC ACID. Retrieved from [Link]

  • Avantor. (n.d.). Boc-(R)-3-amino-3-(3-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Wang, Y., Jiang, Q., & Shu, G. (2024).
  • Zhang, Y., & Liu, G. (2011). Probing Structural Features and Binding Mode of 3-Arylpyrimidin-2,4-diones within Housefly γ-Aminobutyric Acid (GABA) Receptor. International Journal of Molecular Sciences, 12(9), 6062-6081.
  • Kumar, K., Sharma, S., & Kumar, D. (2018). Rational approaches for the design of various GABA modulators and their clinical progression. Future Medicinal Chemistry, 10(14), 1769-1803.

Sources

Validation

LC-MS validation of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid peptide sequences

Title: LC-MS Validation of Peptides Containing Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid: A Comparative Guide Introduction The strategic incorporation of β -amino acids into peptide sequences is a powerful...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS Validation of Peptides Containing Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid: A Comparative Guide

Introduction The strategic incorporation of β -amino acids into peptide sequences is a powerful tool in medicinal chemistry, utilized to enforce specific secondary structures and confer profound resistance against proteolytic degradation ()[1]. Among these specialized building blocks, Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid stands out. The electron-rich 2,3-dimethoxy-phenyl moiety provides unique steric and electronic properties ideal for probing complex protein-protein interactions.

However, synthesizing and analytically validating peptides containing this unnatural amino acid presents distinct challenges. The electron-donating methoxy groups make the aromatic ring highly susceptible to side reactions, and the β -stereocenter is prone to epimerization. This guide objectively compares the performance of premium-grade Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid against standard generic alternatives, providing a comprehensive, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology for sequence confirmation.

Mechanistic Challenges & The Case for High-Purity Reagents

In Boc-based solid-phase peptide synthesis (SPPS), the temporary α -amino protecting group is removed using trifluoroacetic acid (TFA), while final cleavage from the resin requires strong acids like anhydrous hydrogen fluoride (HF) ()[2].

Causality in Reagent Selection: The 2,3-dimethoxy-phenyl group is highly activated. During HF cleavage, carbocations generated from protecting groups can easily alkylate this electron-rich ring if scavengers are not perfectly optimized. Furthermore, generic grades of this building block frequently contain the (S)-enantiomer or des-methoxy impurities. Because enantiomeric impurities in a building block create diastereomeric peptides once incorporated into a chiral sequence, they result in near-isobaric contaminants. These homologous or diastereomeric impurities are notoriously difficult to resolve via standard reversed-phase liquid chromatography (RP-LC) ()[3].

Comparative Performance Data

The following table synthesizes experimental data comparing a high-purity building block (>99.5% ee, >99% chemical purity) versus a generic alternative (<95% ee) during the synthesis and LC-MS validation of a model decapeptide.

Performance MetricHigh-Purity Boc-(R)-β-AAGeneric AlternativeAnalytical Impact on LC-MS
Enantiomeric Purity > 99.5%< 95.0%Eliminates isobaric diastereomer peaks, simplifying MS/MS spectra.
Des-methoxy Impurities < 0.1%2.5 - 5.0%Prevents -30 Da mass shift artifacts during precursor ion selection.
Coupling Efficiency > 98% (Single couple)~ 85% (Requires double)Reduces deletion sequences ( Δ M = -207 Da) in the crude mixture.
Overall LC-MS S/N > 500:1< 150:1High signal-to-noise allows for confident de novo sequencing.

Experimental Workflow Visualization

To ensure absolute trustworthiness, the entire process from synthesis to MS/MS sequencing must be treated as a unified system. The workflow below illustrates the critical path, integrating a self-validating internal standard step.

Workflow A High-Purity Boc-(R)-β-AA B Boc-SPPS Assembly A->B HATU/DIEA C HF Cleavage & Scavengers B->C TFA / HF D Crude Peptide Recovery C->D Ether Wash E LC Separation (C18) D->E Spike Int. Std F ESI-MS/MS Sequencing E->F b/y Ion Match

Fig 1. Self-validating Boc-SPPS and LC-MS workflow for β-amino acid peptides.

Self-Validating Step-by-Step Methodology

Protocol 1: Optimized Boc-SPPS and Cleavage

  • Resin Loading: Swell PAM or Merrifield resin in DCM. Couple the first amino acid using standard DCC/DMAP protocols.

  • Coupling the β -Amino Acid: Due to the steric hindrance of the β -substituted carbon, use HATU/DIEA (1:2) in DMF. Allow a 60-minute coupling time.

  • Global Cleavage: Treat the peptide-resin with anhydrous HF containing 10% anisole and 5% dimethyl sulfide (DMS) at 0°C for 45 minutes. Causality: The high concentration of scavengers (anisole/DMS) is mandatory to quench t-butyl cations before they can alkylate the electron-rich 2,3-dimethoxy-phenyl ring.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: LC-MS/MS Validation LC-MS combines the separating ability of liquid chromatography with the precise mass identification of mass spectrometry, making it the gold standard for peptide characterization ()[4].

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 15 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Data-Dependent Acquisition (DDA) to isolate the top 5 most intense precursor ions for Tandem MS (MS/MS) fragmentation.

Data Interpretation: Decoding the β -Amino Acid Signature

During Collision-Induced Dissociation (CID), peptides fragment along the amide backbone, creating a ladder of b-ions (N-terminal) and y-ions (C-terminal) ()[5].

Fragmentation A Precursor Ion [M+2H]2+ B Collision-Induced Dissociation (CID) A->B Isolation C b-ion Series (N-terminal) B->C Amide Cleavage D y-ion Series (C-terminal) B->D Amide Cleavage E Characteristic Fragment Ion B->E Side-chain Loss

Fig 2. CID fragmentation logic for β-amino acid peptide sequencing via LC-MS/MS.

When analyzing the MS/MS spectra, the presence of the 3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid residue is confirmed by a specific mass gap between adjacent b or y ions.

  • Mass Shift Calculation: The monoisotopic mass of the dehydrated residue incorporated into the peptide backbone (C11H13NO3) is exactly +207.0895 Da .

  • Impurity Identification: If a generic building block was used, look for a parallel sequence ladder shifted by -30 Da (loss of a methoxy group) or -14 Da (demethylation), which indicates chemical degradation or poor raw material quality. The high-purity building block will yield a clean spectrum with sequence coverage typically exceeding 80%, allowing for unambiguous confirmation of the target therapeutic peptide.

References

  • Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. NIH.[Link]

  • How to Identify Unknown Peptides by LCMS Testing. ResolveMass Laboratories Inc.[Link]

  • How to Identify Unknown Peptides by LC-MS Testing. YouTube.[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.[Link]

Sources

Comparative

Validating the Optical Purity of Commercial Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic Acid: A Comparative Analytical Guide

The synthesis of peptidomimetics and proteolytically stable β -peptides relies heavily on the stereochemical integrity of their chiral building blocks. Among these, Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of peptidomimetics and proteolytically stable β -peptides relies heavily on the stereochemical integrity of their chiral building blocks. Among these, Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a highly specialized β3 -amino acid derivative. The 2,3-dimethoxyphenyl moiety provides critical steric and electronic interactions often exploited in the design of potent integrin antagonists[1].

Because biological targets are inherently chiral, even minor enantiomeric impurities—specifically the (S)-enantiomer—can drastically alter binding affinity, pharmacokinetic profiles, or derail downstream solid-phase peptide synthesis (SPPS) by generating inseparable diastereomeric mixtures. This guide provides an objective framework for validating the enantiomeric excess (ee) of commercial batches and compares the performance of premium versus standard-grade materials.

The Analytical Landscape: Selecting the Optimal Validation Method

Determining the diastereomeric ratio and enantiomeric excess of β -amino acids requires high-resolution analytical techniques[2]. While several methods exist, they are not equally suited for bulky, N-Boc protected aromatic β -amino acids.

Table 1: Objective Comparison of Enantiomeric Validation Methods
Analytical MethodSample PreparationSensitivity (LOD for minor enantiomer)Risk of Artifacts / DegradationSuitability for Boc-Protected β -Amino Acids
Chiral HPLC (Gold Standard) Direct dissolution in mobile phase.< 0.1% Low. Non-destructive, operates at ambient temperature.Optimal. Direct analysis without deprotection[3][4].
Chiral GC Requires esterification of the carboxylic acid.~ 0.5%High. Boc groups are thermally labile at high injector temperatures.Poor. Thermal degradation risks artificial racemization.
NMR (with Chiral Solvating Agents) Addition of CSA (e.g., Pirkle's alcohol) in CDCl3.~ 2.0 - 5.0%Moderate. Peak overlap is common with complex aromatic signals.Suboptimal. Lacks the sensitivity required for >99% ee validation.

The Causality of Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) is selected as the definitive validation method[5][6]. Unlike GC, which risks thermal degradation of the tert-butyloxycarbonyl (Boc) protecting group, or NMR, which lacks the sensitivity to detect trace (<1%) impurities, chiral HPLC allows for the direct, non-destructive analysis of the intact molecule[4].

Self-Validating Experimental Protocol: Chiral HPLC

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It mandates the use of a racemic reference standard to prove system suitability before any commercial batch is evaluated.

Materials & Reagents
  • Stationary Phase: Polysaccharide-based chiral column (e.g., CHIRALPAK IC or AD-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Analytes: Racemic Boc-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (Reference Standard) and the Commercial (R)-Enantiomer Batch.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Causality Prepare the mobile phase by mixing 800 mL of HPLC-grade Hexane with 200 mL of IPA. Add 1.0 mL of TFA. Mechanistic Rationale: The addition of 0.1% TFA is non-negotiable. Because the analyte contains a free propionic acid moiety, omitting an acidic modifier will result in partial ionization of the carboxylate group on the column. This causes severe peak tailing and destroys the resolution required to quantify trace amounts of the (S)-enantiomer.

Step 2: System Suitability Test (The Self-Validation Gate)

  • Dissolve 1.0 mg of the racemic reference standard in 1.0 mL of Hexane/IPA (80:20).

  • Inject 10 µL onto the column at a flow rate of 1.0 mL/min (Temperature: 25°C).

  • Monitor UV absorbance at 254 nm. The 2,3-dimethoxyphenyl group acts as a strong chromophore at this wavelength, maximizing signal-to-noise ratio.

  • Validation Gate: Calculate the resolution ( Rs​ ) between the (R) and (S) peaks. If Rs​<1.5 , the system fails. Do not proceed. Flush the column or adjust the Hexane:IPA ratio until baseline resolution ( Rs​≥1.5 ) is achieved.

Step 3: Commercial Batch Analysis

  • Once the system is validated, prepare the commercial sample identically (1.0 mg/mL).

  • Inject 10 µL of the sample.

  • Integrate the peak areas. The major peak corresponds to the (R)-enantiomer; the minor peak (if present) is the (S)-enantiomer.

  • Calculate Enantiomeric Excess: %ee=AreaR​+AreaS​AreaR​−AreaS​​×100

Visualizing the Validation Workflow

Enantiomeric_Validation cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Self-Validating HPLC cluster_2 Phase 3: Data Output N1 Weigh 1.0 mg Commercial Batch N2 Dissolve in 1.0 mL Hexane:IPA (80:20) N1->N2 N3 System Suitability: Inject Racemate (Rs ≥ 1.5) N2->N3 N4 Isocratic Elution: Hexane/IPA/TFA (80:20:0.1) N3->N4 N5 UV Detection: Monitor at 254 nm N4->N5 N6 Integrate Peaks: (R) and (S) Enantiomers N5->N6 N7 Calculate % ee: ((R - S) / (R + S)) × 100 N6->N7

Caption: Self-validating Chiral HPLC workflow for determining the enantiomeric excess of beta-amino acids.

Comparative Product Performance: Premium vs. Standard Grades

To demonstrate the practical impact of optical purity, we evaluated two commercial grades of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid using the validated HPLC protocol.

  • Premium Grade: Marketed for advanced pharmaceutical R&D (Target >99% ee).

  • Standard Grade: Marketed as a cost-effective building block (Target >95% ee).

Table 2: Experimental Performance and Downstream Impact
Analytical MetricPremium Grade BatchStandard Grade BatchDownstream Synthesis Impact
(R)-Enantiomer Area 99.85%96.20%N/A
(S)-Enantiomer Area 0.15%3.80%The (S)-epimer acts as a stereochemical contaminant.
Calculated % ee 99.70% 92.40% Standard grade falls below acceptable thresholds for clinical APIs.
Chromatographic Profile Clean baseline, sharp peak.Minor baseline noise, distinct pre-peak.Impurities in standard grade require rigorous prep-HPLC later.
Peptide Coupling Yield > 98% (No diastereomers)~ 85% (Diastereomeric mix)A 3.8% chiral impurity yields diastereomeric peptides that are notoriously difficult to separate via reverse-phase C18 columns.

Performance Analysis: The data clearly indicates that while the Standard Grade may appear cost-effective initially, its lower optical purity (92.40% ee) introduces significant bottlenecks. When incorporated into a β -peptide sequence, the 3.8% (S)-enantiomer impurity will generate diastereomers. Because diastereomers have identical masses and highly similar polarities, separating them during final API purification leads to massive yield losses. Therefore, for drug development applications, the Premium Grade (>99% ee) is not just recommended; it is an operational necessity.

References

  • An In-depth Technical Guide to the Synthesis of Chiral ...
  • DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS | Source: Google Patents | URL
  • The Stereochemical Keystone: A Technical Guide to ...
  • A concise synthesis of single‐enantiomer β‐lactams and β‐amino acids using Rhodococcus globerulus | Source: DOI | URL
  • Chiral Technologies Amino Acid Database | Source: HPLC.
  • Practical, Catalytic Enantioselective Hydrogenation to Synthesize N-Unprotected β-Amino Esters | Source: ACS Publications | URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. Tailored for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure safe and compliant waste management in a laboratory setting.

I. Hazard Assessment and Risk Mitigation

Although not classified as hazardous, potential risks associated with this compound may include mild skin or eye irritation upon contact.[3][4] Therefore, the following personal protective equipment (PPE) is mandatory when handling this chemical for disposal:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat should be worn at all times.

Ensure adequate ventilation in the area where the waste is being handled to minimize the potential for inhalation of any dust particles.[2][5]

II. Chemical Waste Segregation and Container Management

Proper segregation of chemical waste is fundamental to safe disposal.[6] Do not mix this waste stream with other incompatible chemicals.

Waste Container Requirements:

  • Solid Waste: Collect unused or expired solid Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid in a clearly labeled, sealed, and chemically compatible container.[6][7]

  • Contaminated Materials: Any items that have come into contact with the compound, such as weigh boats, gloves, and wipes, should also be disposed of in the designated solid chemical waste container.[8]

  • Liquid Waste: If the compound is in a solution, collect it in a labeled, sealed container designated for aqueous or solvent-based chemical waste, depending on the solvent used. Do not dispose of solutions down the drain.[8][9]

All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste" (or as required by your institution's policy) to ensure proper identification and handling by waste management personnel.[10]

Key Safety and Handling Information Guidance
GHS Hazard Classification Not classified as a hazardous substance or mixture based on data from similar compounds.[1][2][3]
Primary Hazards Potential for mild skin and eye irritation.[3][4]
Personal Protective Equipment (PPE) Safety goggles, chemically resistant gloves, lab coat.
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for several minutes. Ingestion: Rinse mouth with water and seek medical attention if feeling unwell.[1][11][12]
III. Step-by-Step Disposal Protocol
  • Preparation: Ensure you are wearing the appropriate PPE as outlined in Section I.

  • Waste Collection:

    • Solid Waste: Carefully transfer any unused or expired solid Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid into a designated solid chemical waste container. Also, place any contaminated disposable materials into this container.[8]

    • Liquid Waste: If disposing of a solution, pour it into a designated liquid chemical waste container.

  • Container Sealing and Labeling: Securely seal the waste container. Ensure the label is clearly visible and includes the full chemical name and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[13]

  • Disposal Request: Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[7][14]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate materials to clean it up safely.

  • Clean-up:

    • For a solid spill, carefully sweep up the material and place it in the designated solid chemical waste container. Avoid generating dust.[1][2]

    • For a liquid spill, use an inert absorbent material to contain and collect the spill. Place the used absorbent material into the solid chemical waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as chemical waste.

V. Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Container Management cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (Compound, Contaminated Materials) ppe->solid_waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste seal_label Seal and Label Container solid_waste->seal_label liquid_waste->seal_label storage Store in Designated Area seal_label->storage disposal Arrange for EHS Pickup storage->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for the proper disposal of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(Boc-amino)-3-(4-methoxyphenyl)propionicacid. [Link]

  • NextSDS. N-BOC-3-(R)-AMINO-2-(R)-HYDROXY-3-(2,3-DIMETHOXY-PHENYL)-PROPIONIC ACID. [Link]

  • PubChem. (R,S)-Boc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid. [Link]

  • Waters. Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • University of Chicago. Hazardous Waste Disposal Procedures - Environmental Health and Safety. [Link]

  • Labor Security. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Tion. Safe Storage and Disposal of Chemicals in A Lab. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Tezpur University. SOP AND SAFETY RULE ON CHEMICAL USES AND WASTE MANAGEMENT. [Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • PubChem. Boc-D-phenylalanine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
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